5,12-Dimethylbenz(a)anthracene
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Carcinogenesis Research
Polycyclic aromatic hydrocarbons (PAHs) represent a large class of organic compounds that are formed from the incomplete combustion of carbon-containing materials such as coal, oil, gas, and wood. ebsco.com These widespread environmental contaminants are a significant focus of carcinogenesis research due to their established mutagenic, teratogenic, and carcinogenic properties. researchgate.netresearchgate.net
The carcinogenic nature of PAHs has been recognized for centuries, with modern research confirming their ability to induce genetic mutations that can lead to cancer. ebsco.com Exposure to PAHs can occur through inhalation of tobacco smoke and vehicle exhaust, ingestion of contaminated food, or skin contact. ebsco.com The United States Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified several PAHs as probable human carcinogens. nih.gov
Many PAHs, including the well-studied benzo[a]pyrene (B130552), are considered procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. ebsco.comingentaconnect.com This metabolic process, primarily carried out by cytochrome P450 enzymes, converts the parent PAHs into reactive metabolites that can bind to DNA, forming adducts and initiating the process of carcinogenesis. ebsco.comingentaconnect.com Research has demonstrated that the carcinogenic potential of environmental mixtures like vehicle exhaust and cigarette smoke condensate can be almost exclusively attributed to their PAH content. researchgate.netingentaconnect.com
Historical Context of 7,12-Dimethylbenz[a]anthracene as a Prototypical Chemical Carcinogen Model
7,12-Dimethylbenz[a]anthracene (DMBA) has a long-standing history as a powerful and reliable tool in experimental carcinogenesis. It is widely used in research laboratories to induce tumors in various organs, serving as a classic tumor initiator. wikipedia.org In the widely used two-stage model of skin carcinogenesis, DMBA is topically applied to initiate tumor formation, which is then promoted by a second chemical, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). wikipedia.orgnih.gov This methodology significantly accelerates tumor growth, enabling more efficient investigation of cancer development. wikipedia.org
DMBA's utility extends to modeling various types of cancer. It has been instrumental in inducing mammary tumors in rodents, providing insights into breast cancer. nih.gov Studies have shown that DMBA-induced mammary tumors in mice frequently harbor mutations in the H-Ras oncogene. nih.gov Furthermore, DMBA is employed to induce ovarian and skin cancers in animal models, with DMBA-induced ovarian adenocarcinomas in rats showing genetic similarities to human ovarian cancers. nih.govmdpi.com Its effectiveness in inducing squamous cell carcinomas in the oral mucosa of experimental animals has also been well-established. unirioja.es
Overview of Major Research Paradigms and Foundational Methodological Approaches for 7,12-Dimethylbenz[a]anthracene Investigation
The investigation of 7,12-Dimethylbenz[a]anthracene (DMBA) in carcinogenesis research is guided by several established research paradigms and methodological approaches. These frameworks provide the structure for designing experiments, collecting data, and interpreting results.
Research Paradigms:
The study of DMBA-induced carcinogenesis primarily falls under the positivist paradigm . This paradigm assumes that the biological reality of cancer development is objective and can be empirically and scientifically studied. saskoer.ca Researchers operating within this framework aim to uncover knowable truths about the mechanisms of carcinogenesis through controlled experiments and observation, striving for value-free and unbiased findings. saskoer.ca
Foundational Methodological Approaches:
A cornerstone of DMBA research is the experimental model , particularly the two-stage chemical carcinogenesis model. nih.gov This approach involves the initiation of tumors with DMBA followed by promotion with another agent, allowing for the distinct study of these two critical stages of cancer development. wikipedia.orgnih.gov
Key methodological techniques employed in DMBA research include:
In vivo studies: These involve the administration of DMBA to laboratory animals, most commonly rodents, to induce tumors in specific organs like the skin, mammary glands, or ovaries. ingentaconnect.comnih.govmdpi.com This allows for the study of carcinogenesis in a whole-organism context.
In vitro studies: These utilize cell cultures to investigate the cellular and molecular mechanisms of DMBA's action. ingentaconnect.com Genetically engineered cell lines expressing specific cytochrome P450 enzymes are often used to study the metabolic activation of DMBA. researchgate.netingentaconnect.com
Molecular biology techniques: These are essential for examining the genetic and epigenetic alterations induced by DMBA. This includes techniques to identify DNA adducts, gene mutations (such as in the H-Ras gene), and changes in gene expression. nih.govrsc.org
Histopathological analysis: Microscopic examination of tissue samples is crucial for characterizing the types of tumors induced by DMBA and assessing their progression. unirioja.esnih.gov
These methodological approaches, grounded in a positivist research paradigm, have been fundamental to elucidating the carcinogenic properties of DMBA and the broader mechanisms of chemical carcinogenesis.
| Chemical Compound Mentioned |
| 7,12-Dimethylbenz[a]anthracene |
| 12-O-tetradecanoylphorbol-13-acetate |
| Benzo[a]pyrene |
| Benzyl (B1604629) isothiocyanate |
| Ethyldiazoacetate |
| Phenyl isothiocyanate |
| Phenethyl isothiocyanate |
Data Table: Foundational Methodological Approaches for DMBA Investigation
| Approach | Description | Key Techniques |
| In Vivo Models | Induction of tumors in living organisms to study carcinogenesis in a systemic context. | Topical application, oral gavage, or injection of DMBA in animal models (e.g., mice, rats). |
| In Vitro Models | Use of cell cultures to investigate cellular and molecular mechanisms of DMBA's effects. | Treatment of cell lines (including genetically engineered cells) with DMBA to study metabolic activation and cytotoxicity. |
| Molecular Analysis | Examination of the genetic and epigenetic changes caused by DMBA. | DNA adduct detection, gene mutation analysis (e.g., PCR and sequencing), gene expression profiling. |
| Histopathology | Microscopic examination of tissues to characterize tumor development and morphology. | Tissue fixation, sectioning, and staining (e.g., H&E staining) to identify and classify tumors. |
Structure
3D Structure
Properties
CAS No. |
21297-22-3 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
5,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-16-12-15-7-3-4-9-18(15)14(2)20(16)19-10-6-5-8-17(13)19/h3-12H,1-2H3 |
InChI Key |
NGDOAMUCOVXUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C4=CC=CC=C14)C |
Origin of Product |
United States |
Metabolic Activation Pathways of 7,12 Dimethylbenz a Anthracene
Enzymatic Biotransformation Processes in Mammalian Systems
The metabolic activation of DMBA is a multi-step process primarily carried out by phase I and phase II drug-metabolizing enzymes. These enzymatic systems work in concert to introduce or expose functional groups on the DMBA molecule, leading to the formation of electrophilic intermediates.
Cytochrome P450-Dependent Monooxygenation
The initial and rate-limiting step in the metabolic activation of DMBA is its oxidation by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases introduce an oxygen atom into the DMBA structure, forming reactive epoxide intermediates or hydroxylated derivatives. nih.govpnas.org Several CYP isozymes have been implicated in the metabolism of DMBA, with varying degrees of regioselectivity.
Notably, members of the CYP1 family, such as CYP1A1 and CYP1B1, play a significant role. acs.orgpnas.org CYP1B1, in particular, has been shown to be crucial for DMBA-induced carcinogenesis, mediating the formation of the procarcinogenic 3,4-dihydrodiol as a major metabolite. pnas.org Studies have demonstrated that CYP1A1 is primarily responsible for converting the DMBA-3,4-diol to the anti-diol-epoxide, while CYP1B1 is mainly responsible for its conversion to the syn-diol-epoxide. acs.org Other CYP subfamilies, including P450IIC and P450IIB, also contribute to the formation of various DMBA diols. nih.gov The specific CYP enzymes involved can influence the metabolic profile and, consequently, the biological activity of DMBA.
Epoxide Hydrolase-Mediated Hydrolysis
The epoxide intermediates generated by CYP-mediated oxidation are substrates for microsomal epoxide hydrolase (mEH). nih.govoup.com This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form trans-dihydrodiols. oup.com This hydration step is a critical juncture in the activation pathway. While it can be a detoxification reaction by converting reactive epoxides to less reactive diols, it is also a necessary step for the formation of the ultimate carcinogenic metabolites. semanticscholar.org
Specifically, mEH is required for the conversion of the DMBA-3,4-epoxide to the DMBA-3,4-dihydrodiol. semanticscholar.orgnih.gov This dihydrodiol is a proximate carcinogen that can undergo further epoxidation by CYP enzymes to form the highly reactive and mutagenic diol-epoxides, which are considered the ultimate carcinogenic form of DMBA. nih.govresearchgate.net The essential role of mEH in DMBA-induced toxicity has been demonstrated in studies showing that its absence or inhibition prevents the formation of these critical dihydrodiol intermediates. nih.govsemanticscholar.org
Sulfotransferase-Catalyzed Activation via Hydroxymethylated Derivatives (e.g., DHEA-steroid sulfotransferase)
An alternative pathway for DMBA activation involves the hydroxylation of one of its methyl groups, followed by sulfation. nih.gov Cytochrome P450 enzymes can hydroxylate the 7-methyl or 12-methyl group to form 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) or 7-methyl-12-hydroxymethylbenz[a]anthracene (12-OHM-7-MBA). nih.gov
These hydroxymethylated derivatives can then be further activated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. nih.gov In human liver, this bioactivation is predominantly catalyzed by dehydroepiandrosterone (B1670201) (DHEA)-steroid sulfotransferase. nih.gov The resulting sulfate (B86663) esters are unstable and can spontaneously break down to form reactive benzylic carbocations that can bind to DNA. nih.gov This sulfation-dependent metabolic activation pathway is particularly important for the carcinogenicity of hydroxymethylated DMBA derivatives. nih.gov
Identification and Structural Characterization of Key Metabolites
The enzymatic processes described above result in a diverse array of DMBA metabolites. The identification and structural characterization of these metabolites are crucial for understanding their biological activities.
Dihydrodiol Metabolites (e.g., 5,6-dihydro-5,6-dihydroxy-DMBA, cis- and trans-isomers)
As a result of the combined action of cytochrome P450 and epoxide hydrolase, several dihydrodiol metabolites of DMBA are formed. These include dihydrodiols at various positions on the aromatic ring system, such as the 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.gov The formation of these diols is a key step in both detoxification and activation pathways.
High-performance liquid chromatography (HPLC) is a primary technique used to separate and quantify these metabolites. nih.govnih.gov The structural characterization often involves mass spectrometry and nuclear magnetic resonance (NMR) spectrometry. nih.gov For example, the metabolism of DMBA by certain bacteria has been shown to produce both cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene and trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene. nih.gov In mammalian systems, the action of epoxide hydrolase typically results in the formation of trans-dihydrodiols. oup.com
| Metabolite | Enzymes Involved | Significance |
| trans-3,4-dihydro-3,4-dihydroxy-DMBA | Cytochrome P450, Microsomal Epoxide Hydrolase | Proximate carcinogen, precursor to diol-epoxides. pnas.orgnih.gov |
| cis-5,6-dihydro-5,6-dihydroxy-DMBA | Cytochrome P450 (in some systems) | Identified as a bacterial metabolite. nih.gov |
| trans-5,6-dihydro-5,6-dihydroxy-DMBA | Cytochrome P450, Microsomal Epoxide Hydrolase | A product of ring oxidation. nih.gov |
| trans-8,9-dihydro-8,9-dihydroxy-DMBA | Cytochrome P450, Microsomal Epoxide Hydrolase | A product of ring oxidation. nih.gov |
Hydroxymethylated Derivatives (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene)
Metabolism of DMBA can also occur at the methyl groups, leading to the formation of hydroxymethylated derivatives. nih.govpnas.org The primary metabolites of this pathway are 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.govnih.gov Further metabolism can lead to the formation of 7,12-dihydroxymethylbenz[a]anthracene. nih.gov
| Metabolite | Enzyme Involved | Significance |
| 7-hydroxymethyl-12-methylbenz[a]anthracene | Cytochrome P450 | Substrate for sulfotransferase-mediated activation. nih.gov |
| 7-methyl-12-hydroxymethylbenz[a]anthracene | Cytochrome P450 | Substrate for sulfotransferase-mediated activation. nih.gov |
| 7,12-dihydroxymethylbenz[a]anthracene | Cytochrome P450 | A product of hydroxylation at both methyl groups. nih.gov |
Diol Epoxide Intermediates (e.g., bay-region diol epoxides)
A primary pathway for the metabolic activation of DMBA involves its conversion to diol epoxide intermediates. This multi-step process is initiated by cytochrome P450 (CYP) enzymes, particularly CYP1B1, which oxidizes DMBA to a 3,4-epoxide. nih.govoup.com This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form a trans-3,4-dihydrodiol (DMBA-3,4-diol). nih.govoup.comsemanticscholar.org This proximate carcinogen is further oxidized by CYP1A1 or CYP1B1 at the 1,2-position, forming the ultimate carcinogenic metabolite, DMBA-3,4-diol-1,2-epoxide. nih.govoup.comsemanticscholar.org These diol epoxides, particularly those in the "bay region" of the molecule, are highly reactive electrophiles that can form covalent adducts with cellular macromolecules, including DNA. nih.gov The formation of these DNA adducts is considered a key event in the initiation of carcinogenesis. nih.gov
The importance of the diol epoxide pathway is highlighted by studies using mEH-null mice, which are resistant to DMBA-induced immunotoxicity and skin carcinogenesis. oup.comresearchgate.net In the absence of mEH, the formation of the precursor DMBA-3,4-diol is blocked, thus preventing the formation of the ultimate carcinogenic diol epoxide. semanticscholar.org In human mammary carcinoma MCF-7 cells, anti-DMBA-diol-epoxide (DMBADE) adducts accounted for over 90% of the total DNA adducts formed. nih.gov The stereochemistry of these intermediates is also crucial, with specific stereoisomers of the diol epoxides exhibiting different biological activities. nih.gov
Free Radical Intermediates
In addition to the diol epoxide pathway, the metabolic activation of DMBA can also proceed through the formation of free radical intermediates. This pathway is particularly relevant in specific tissues, such as the testis. nih.govnih.gov The metabolism of DMBA can generate reactive oxygen species (ROS), including peroxides, hydroxyl radicals, and superoxide (B77818) anions, which contribute to cellular oxidative stress. researchgate.net
In rat testis, DMBA metabolism involves both cytochrome P-450-dependent and free radical-dependent pathways. nih.govnih.gov The mitochondrial metabolism of DMBA in this tissue appears to be primarily driven by a free-radical-dependent mechanism. nih.gov This process is thought to involve free or loosely bound iron and the generation of superoxide anions. nih.gov The formation of these radical cations can lead to covalent binding with cellular proteins and DNA, contributing to the toxic effects of DMBA in the testis. nih.govnih.gov The production of these reactive intermediates can lead to cellular damage through the oxidation of biomolecules like proteins, nucleobases, and lipids. researchgate.net
Regio- and Stereoselectivity in 7,12-Dimethylbenz[a]anthracene Metabolic Transformations
The metabolic transformation of DMBA is characterized by a high degree of regio- and stereoselectivity, which is determined by the specific enzymes involved in its biotransformation. Different cytochrome P450 isoforms exhibit distinct preferences for the site of oxidation on the DMBA molecule, leading to the formation of a variety of metabolites with different biological activities.
For instance, studies with rat liver microsomes have shown that different P450 isozymes, such as those from the P450IIC and P450IIB subfamilies, play significant roles in the formation of various DMBA-diols at the 3,4-, 5,6-, and 8,9-positions. nih.gov Treatment of rats with phenobarbital, an inducer of the P450IIB subfamily, enhances the formation of the proximate carcinogen, DMBA-3,4-diol, and the 5,6-diol. nih.gov Conversely, treatment with Sudan III, which induces P450-MC1b, suppresses the formation of DMBA-3,4-diol while increasing the production of the 5,6- and 8,9-diols. nih.gov
The stereochemistry of the metabolites is also highly specific. For example, the metabolism of DMBA by the bacterium Mycobacterium vanbaalenii PYR-1 results in the formation of cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene with a 95% (5S,6R) and 5% (5R,6S) absolute stereochemistry, while the trans-5,6-dihydrodiol is a 100% (5S,6S) enantiomer. nih.gov In mammalian systems, the stereoselective metabolism of DMBA to its ultimate carcinogenic diol epoxide is a critical determinant of its biological activity. nih.gov
Cell- and Tissue-Specific Metabolic Activation Profiles
The metabolic activation of DMBA varies significantly between different cell types and tissues, which contributes to its organ-specific carcinogenicity. This specificity is largely due to the differential expression and activity of the enzymes involved in its metabolism.
Hepatic Microsomal Metabolism
The liver is a primary site of DMBA metabolism, with hepatic microsomes containing a high concentration of cytochrome P450 enzymes. nih.gov In rat liver microsomes, DMBA is metabolized at the methyl groups to form 7-hydroxymethyl-12-methylbenz[a]anthracene and 12-hydroxymethyl-7-methylbenz[a]anthracene, and at the aromatic ring to form various trans-dihydrodiols at the 3,4-, 5,6-, 8,9-, and 10,11-positions, as well as phenols at the 2, 3, and 4-positions. nih.gov
The profile of metabolites produced in the liver can be influenced by the induction of specific P450 isoforms. nih.govnih.gov For example, members of the cytochrome P450IIC subfamily are particularly important in the formation of the proximate carcinogen, DMBA-3,4-diol. nih.gov However, a comparison of DMBA metabolism in a whole perfused rat liver versus liver microsomes revealed significant differences in the major metabolites formed, highlighting the importance of the intact organ architecture in metabolic outcomes. nih.gov
Leydig Cell-Specific Metabolic Activation in Testis
In the rat testis, the metabolic activation of DMBA is primarily localized to the Leydig cells, while the seminiferous epithelium has limited metabolic capacity. nih.gov Leydig cells contain monooxygenase systems in both their mitochondria and microsomes that catalyze the metabolism of DMBA. nih.gov This metabolic activation involves both cytochrome P-450 and free radical-dependent pathways. nih.govnih.gov The reactive metabolites produced in the Leydig cells, possibly cation radicals and diol epoxides, can then affect the adjacent seminiferous tubules, leading to testicular toxicity. nih.gov The constitutive expression of CYP1B1 in Leydig cells makes them susceptible to DMBA-induced cytotoxicity. jst.go.jp
Species-Specific Differences in Metabolic Pathways
The metabolic pathways of DMBA can differ between species, which may contribute to variations in susceptibility to its carcinogenic effects. For example, a comparative study of DMBA metabolism in mammary epithelial cells from three rat strains with differing susceptibilities to mammary carcinogenesis (Wistar/Furth - high susceptibility, Copenhagen - resistant, and Fischer 344 - intermediate) found no significant differences in quantitative metabolism or DNA binding. nih.gov This suggests that in this case, susceptibility differences may be due to factors other than metabolic activation. nih.gov
In a comparison between mice and fish, primary DMBA metabolites in mice were 2-hydroxy-7,12-dimethylbenz[a]anthracene and 7-hydroxymethyl-12-methylbenz[a]anthracene. osti.gov Fish produced the same metabolites with the addition of 7,12-bis-hydroxymethylbenz[a]anthracene. osti.gov Furthermore, a study on the metabolism of DMBA in hepatic versus mammary tissue in rats revealed that while the liver produced both mono- and dihydroxymethyl derivatives, the mammary gland only formed the monohydroxy compounds, demonstrating tissue-specific metabolic differences within the same species. aacrjournals.orgaacrjournals.org
Interactive Data Tables
Table 1: Major Metabolic Pathways of 7,12-Dimethylbenz[a]anthracene
| Pathway | Key Enzymes | Intermediate Metabolites | Ultimate Reactive Metabolite |
| Diol Epoxide Pathway | CYP1B1, mEH, CYP1A1 | 3,4-epoxide, trans-3,4-dihydrodiol | DMBA-3,4-diol-1,2-epoxide |
| Free Radical Pathway | Peroxidases, CYP450 | Radical cations, ROS | Various reactive species |
| Hydroxymethylation | CYP450 | 7-hydroxymethyl-12-methylbenz[a]anthracene, 12-hydroxymethyl-7-methylbenz[a]anthracene | Further oxidized products |
Table 2: Tissue-Specific Metabolism of 7,12-Dimethylbenz[a]anthracene
| Tissue | Primary Location of Metabolism | Key Metabolic Pathways | Major Metabolites |
| Liver | Hepatic Microsomes | Diol Epoxide Formation, Hydroxymethylation | trans-dihydrodiols, hydroxymethyl derivatives, phenols |
| Testis | Leydig Cells (Mitochondria & Microsomes) | Diol Epoxide Formation, Free Radical Pathways | Reactive metabolites (e.g., cation radicals, diol epoxides) |
| Mammary Gland | Epithelial Cells | Hydroxymethylation | Monohydroxymethyl derivatives |
Formation and Characterization of 7,12 Dimethylbenz a Anthracene Dna Adducts
Mechanisms of Covalent DNA Adduct Formation
The covalent binding of 7,12-Dimethylbenz[a]anthracene (DMBA) to DNA is not a direct interaction but rather the result of metabolic activation into reactive intermediates. This process involves multiple enzymatic pathways that convert the chemically stable DMBA into electrophilic species capable of attacking the nucleophilic sites on DNA bases. researchgate.netsemanticscholar.org
Role of Electrophilic Metabolites and Reactive Intermediates
The metabolic activation of DMBA is a critical prerequisite for its ability to bind to DNA and exert its carcinogenic effects. acs.org This process is primarily initiated by cytochrome P450 enzymes, which introduce oxygen into the DMBA molecule. acs.org One key pathway involves the formation of epoxides, particularly at the 3,4-position of the molecule. The enzyme microsomal epoxide hydrolase (mEH) then converts this epoxide into DMBA-3,4-dihydrodiol. researchgate.netsemanticscholar.org Subsequent oxidation of this diol by cytochrome P450 enzymes, such as CYP1A1 or CYP1B1, generates the ultimate carcinogenic form, DMBA-3,4-diol-1,2-epoxide. researchgate.netsemanticscholar.org
Another significant activation pathway involves the hydroxylation of the methyl groups at the 7 and 12 positions, forming 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HMBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-HMBA). researchgate.net These hydroxymethyl metabolites can be further activated, for example, through sulfation by sulfotransferases, to form highly reactive electrophilic sulfate (B86663) esters. researchgate.netoup.com These esters can then generate carbocations that readily react with DNA. researchgate.net
Formation of Bay-Region Diol-Epoxide DNA Adducts
The "bay-region" theory is central to understanding the carcinogenicity of many polycyclic aromatic hydrocarbons, including DMBA. oup.com The bay region is a sterically hindered area on the molecule. When a diol-epoxide is formed in this region, the resulting electrophile is particularly reactive and has a high propensity to form stable DNA adducts. oup.comaacrjournals.org
For DMBA, the key bay-region diol epoxides are the syn- and anti-diastereomers of DMBA-3,4-diol-1,2-epoxide. aacrjournals.orgnih.gov Both the syn- and anti-diol epoxides are potent tumor initiators. nih.gov These reactive epoxides primarily attack the purine (B94841) bases of DNA, deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). aacrjournals.org Studies have identified three major stable DNA adducts in target tissues: one arising from the reaction of the anti-diol epoxide with deoxyguanosine, another from the reaction of the anti-diol epoxide with deoxyadenosine, and a third from the reaction of the syn-diol epoxide with deoxyadenosine. aacrjournals.org The formation of these adducts, particularly at specific sites like codon 61 of the H-ras gene, is strongly linked to the initiation of tumorigenesis. aacrjournals.orgnih.gov
Adducts Resulting from Hydroxymethylated 7,12-Dimethylbenz[a]anthracene Metabolites
In addition to the bay-region diol-epoxide pathway, DNA adducts are also formed from metabolites hydroxylated at the methyl groups. nih.govoup.com The metabolites 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene can be further metabolized to form their own diol-epoxides, which then bind to DNA. nih.govpnas.org For instance, the diol-epoxide of 7-hydroxymethyl-12-methylbenz[a]anthracene has been shown to form adducts in various tissues. nih.gov
Furthermore, these hydroxymethyl metabolites can be activated by sulfotransferases to form reactive sulfate esters that bind to DNA, creating benzylic-DNA adducts. acs.orgoup.com Studies have demonstrated that both 7-hydroxymethyl and 12-hydroxymethyl derivatives of DMBA contribute to DNA adduction. acs.org The ratio of diol epoxide-related adducts to benzylic-DNA adducts has been observed to be approximately 2:1 in certain experimental conditions. acs.org The formation of these benzylic adducts is considered another important pathway for DMBA's genotoxicity. acs.org
Quantitative Analysis of 7,12-Dimethylbenz[a]anthracene-DNA Adduct Levels
The quantification of DMBA-DNA adducts in target tissues provides crucial information about the extent of DNA damage and can be correlated with carcinogenic outcomes. Analytical techniques such as ³²P-postlabeling and high-performance liquid chromatography (HPLC) are commonly used for this purpose. acs.orgmdpi.com
Time-Dependent Adduct Formation and Persistence in Target Tissues
The formation and persistence of DMBA-DNA adducts are dynamic processes that vary over time and between different tissues. Following administration, adduct levels in target tissues increase, reaching a maximum level before declining due to DNA repair mechanisms and cell turnover.
In a study involving female Sprague-Dawley and Long-Evans rats, maximal levels of DMBA-DNA adducts in both the mammary gland (a target organ) and the liver (a non-target organ) were observed at approximately 48 hours after administration of DMBA. oup.com Interestingly, in the sensitive Sprague-Dawley strain, there was no significant loss of adducts from either organ up to 336 hours, whereas the resistant Long-Evans strain showed some evidence of adduct removal. oup.com
In another study using Big Blue® rats, DNA adducts in mammary tissue were measured over 14 days following a single dose of DMBA. researchgate.net The persistence of these adducts is a key factor in their mutagenic potential, as un-repaired adducts can lead to mutations during DNA replication. Research in trout liver cells indicated no significant loss of total genomic DMBA-DNA adducts over a 48-hour period, suggesting that the persistence of adducts can be species-dependent. oup.com
Table 1: Time-Course of DMBA-DNA Adduct Levels in Rat Tissues Data based on a study of Sprague-Dawley and Long-Evans rats following a single i.p. administration of [³H]DMBA (21 μmol). oup.com
| Time Point (hours) | Organ | Adduct Level (pmol/mg DNA) - Sprague-Dawley | Adduct Level (pmol/mg DNA) - Long-Evans |
| 48 | Mammary Gland | ~5 | >5 (Significantly higher than S.D.) |
| 48 | Liver | ~12 | >12 (Significantly higher than S.D.) |
| 336 | Mammary Gland | No significant loss from 48h max | Evidence of adduct removal |
| 336 | Liver | No significant loss from 48h max | Evidence of adduct removal |
Dose-Dependent Adduct Levels
The level of DMBA-DNA adduct formation is generally dependent on the administered dose of the carcinogen. scispace.comcarnegiescience.edu Higher doses of DMBA typically lead to higher levels of DNA adducts in target tissues.
A study in Big Blue® rats demonstrated a clear dose-dependent increase in lacI mutant frequency in mammary tissue, which is a consequence of DNA adduct formation. researchgate.net Rats given a 130 mg/kg dose of DMBA showed a 14-fold increase in mutant frequency compared to controls, while a 20 mg/kg dose also produced a significant increase. researchgate.net This implies a corresponding dose-dependency for the underlying DNA adducts.
In mouse skin, a tenfold increase in the topically applied dose of DMBA resulted in a 3- to 4-fold increase in the total DNA adduct levels. epa.gov This non-linear relationship suggests that metabolic activation or detoxification pathways may become saturated at higher doses. The relationship between dose and adduct levels is a critical parameter for assessing cancer risk.
Table 2: Dose-Response of DMBA-Induced Mutations in Rat Mammary Tissue Data reflects lacI mutant frequency (MF), an indicator of DNA adduct-induced mutations, 18 weeks post-treatment. researchgate.net
| DMBA Dose (mg/kg) | Fold Increase in Mutant Frequency (vs. Control) |
| 20 | Significant Increase |
| 130 | 14-fold |
Qualitative Characterization of 7,12-Dimethylbenz[a]anthracene-Deoxyribonucleoside Adduct Structures
The separation and identification of DMBA-DNA adducts are primarily achieved through chromatographic techniques, with high-pressure liquid chromatography (HPLC) offering superior resolution compared to older methods like Sephadex LH-20 column chromatography. oup.comoup.com In studies involving mouse embryo cell cultures treated with DMBA, HPLC analysis of the resulting DNA digests reveals three major adduct peaks. oup.com These have been identified as adducts formed from the reaction of the bay-region anti-dihydrodiol-epoxide with deoxyguanosine and deoxyadenosine, and the bay-region syn-dihydrodiol-epoxide with deoxyadenosine. nih.gov
Specifically, in mouse epidermis, these three major deoxyribonucleoside adducts are identified as:
An anti-diol-epoxide-deoxyguanosine adduct. aacrjournals.org
A syn-diol-epoxide-deoxyadenosine adduct. aacrjournals.org
An anti-diol-epoxide-deoxyadenosine adduct. aacrjournals.org
The formation of substantial amounts of deoxyadenosine adducts is a notable characteristic of DMBA, distinguishing it from other polycyclic aromatic hydrocarbons like benzo(a)pyrene. nih.govacs.org The use of ³²P-postlabeling techniques followed by thin-layer chromatography (TLC) or HPLC further confirms the presence and structure of these adducts in various cell and tissue types. oup.commdpi.comnih.gov
Table 1: Major DMBA-Deoxyribonucleoside Adducts Identified by Chromatography
| Adduct Peak | Diol Epoxide Stereochemistry | Nucleoside Base |
|---|---|---|
| Peak I | anti | Deoxyguanosine |
| Peak II | syn | Deoxyadenosine |
| Peak III | anti | Deoxyadenosine |
Data sourced from studies on mouse epidermis. aacrjournals.org
The formation of DMBA-DNA adducts exhibits distinct stereochemical specificity. The major adducts are derived from the bay-region diol epoxides of DMBA. oup.comaacrjournals.org Through the use of optically active 3,4-dihydrodiols of DMBA and ³²P-postlabeling analysis, the absolute stereochemistry of the major adducts has been determined in fetal mouse cells. oup.comnih.govoup.com
It has been established that:
The major anti-dihydrodiol epoxide-DNA adducts originate from the (4R,3S)-dihydrodiol (2S,1R)-epoxide. nih.govoup.com
The major syn-dihydrodiol epoxide-DNA adducts arise from the (4S,3R)-dihydrodiol (2S,1R)-epoxide. nih.govoup.com
Furthermore, the anti diastereomer reacts with both guanine (B1146940) and adenine (B156593) residues in DNA, while the syn diastereomer shows a preference for reacting with adenine residues. oup.com
Comparative Analysis of DNA Adduct Profiles
The DNA adducts formed from DMBA can be induced through metabolic activation by enzymes, such as cytochrome P450 in microsomes, or by photo-irradiation. Comparative studies reveal that the resulting DNA adduct profiles are distinct. mdpi.comnih.govresearchgate.net
Microsomal Metabolism: In the presence of rat liver microsomes, DMBA is metabolized to reactive intermediates that bind to DNA, forming a characteristic profile of adducts. mdpi.comnih.gov
Photo-irradiation: When exposed to light, particularly UVA, DMBA is converted into several photoproducts, including benz[a]anthracene-7,12-dione, 7,12-epidioxy-7,12-dihydro-DMBA, and hydroxymethyl derivatives. mdpi.comnih.gov These photoproducts can also form covalent adducts with DNA. mdpi.comnih.govmdpi.com
Analysis using ³²P-postlabeling/TLC shows that the DNA adducts generated by photo-irradiation of DMBA are different from those formed through microsomal metabolism. mdpi.comnih.gov This suggests that photo-irradiation leads to genotoxicity through activation pathways that are distinct from the well-established metabolic pathways. mdpi.comnih.gov While both activation systems lead to the formation of DNA-binding intermediates, near-ultraviolet (NUV) irradiation has been shown to be a more effective activating system in vitro compared to induced microsomes for several polycyclic aromatic hydrocarbons, including DMBA. nih.gov
Following systemic administration of DMBA in rats, DNA adducts are formed in various organs, including the mammary gland (a target tissue for DMBA-induced cancer) and the liver (a non-target tissue). nih.govnih.gov Studies have shown that the levels of DMBA-DNA adducts can be higher in the non-target liver tissue than in the target mammary gland. nih.gov This indicates that the mere presence of adducts is not the sole determinant of cancer induction. nih.gov
Analysis of the adducts reveals the presence of diol-epoxide adducts of both DMBA and its metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene (7OHM-12MBA), in both the mammary gland and liver of Sprague-Dawley and Long-Evans rats. nih.gov A key tissue-specific difference is that the relative levels of 7OHM-12MBA adducts compared to DMBA adducts are lower in the mammary gland than in the liver in both rat strains. nih.gov Furthermore, ³²P-post-labeling analysis in Big Blue® rats has shown the formation of two major adducts in both mammary tissue and splenic lymphocytes, involving both G:C and A:T base pairs. oup.comresearchgate.net
Table 2: Tissue-Specific Aspects of DMBA-DNA Adducts in Rats
| Feature | Mammary Gland (Target Tissue) | Liver (Non-Target Tissue) |
|---|---|---|
| Relative Adduct Levels | Lower total adduct levels compared to liver. nih.gov | Higher total adduct levels compared to mammary gland. nih.gov |
| 7OHM-12MBA Adducts | Lower proportion relative to DMBA adducts. nih.gov | Higher proportion relative to DMBA adducts. nih.gov |
Data from studies in female Sprague-Dawley and Long-Evans rats.
The formation and profile of DMBA-DNA adducts can vary between species, reflecting differences in metabolic activation pathways.
Rat vs. Human: In a comparison of mammary epithelial cells from rats and humans, similar proportions of specific DMBA-DNA adducts were observed. However, the total amount of adducts formed was significantly higher in the rat cells. nih.gov
Rat vs. Hamster: Studies comparing Wistar rat and Syrian hamster embryo cells showed that the level of DMBA binding to DNA was approximately twice as great in the hamster cells as in the rat cells. nih.gov The hamster cells contained three major adducts: an anti-DMBADE-deoxyguanosine adduct, a syn-DMBADE-deoxyadenosine adduct, and an anti-DMBADE-deoxyadenosine adduct in a ratio of approximately 1.2:2:1. nih.gov In contrast, the Wistar rat embryo cell DNA had a much larger proportion of the syn-DMBADE-deoxyadenosine adduct. nih.gov These findings point to species-specific differences in the stereospecificity of DMBA activation. nih.gov
Horse vs. Dog: In a study on mammary stem/progenitor cells, cells from both equine (mammary cancer-resistant) and canine (mammary cancer-susceptible) species showed DNA damage after DMBA treatment, indicating the formation of adducts. oncotarget.com This highlights that while the initial event of adduct formation may occur across species, the subsequent cellular responses can differ significantly. oncotarget.com
These species-specific variations in adduct profiles are crucial for extrapolating carcinogenicity data from animal models to humans. nih.govepa.gov
Significance of DNA Adduct Formation in Mutagenesis and Carcinogenesis
The formation of covalent adducts between 7,12-Dimethylbenz[a]anthracene (DMBA) and cellular DNA is a critical initiating event in the multistage process of chemical carcinogenesis. These adducts, if not repaired, can lead to mutations during DNA replication, which in turn can activate proto-oncogenes and inactivate tumor suppressor genes, ultimately resulting in the development of cancer. wikipedia.org The significance of DMBA-DNA adducts in mutagenesis and carcinogenesis is underscored by extensive research demonstrating a strong correlation between the formation of these adducts and the initiation of tumors in various animal models. aacrjournals.orgaacrjournals.org
The carcinogenic properties of DMBA are linked to its metabolic activation into reactive electrophiles that can covalently bind to DNA. aacrjournals.org The primary adducts formed are through the reaction of the bay-region diol epoxides of DMBA with purine bases in DNA, particularly deoxyadenosine and deoxyguanosine. aacrjournals.orgresearchgate.net These stable DNA adducts are considered to be directly associated with the gene mutations induced by DMBA. nih.gov
Research has shown that DMBA is a potent carcinogen, particularly in inducing mammary tumors in rats. aacrjournals.org Studies have demonstrated that the formation of DMBA-DNA adducts is a necessary, though not always sufficient, condition for cancer induction. nih.gov For instance, while higher levels of DMBA-DNA adducts were found in the non-target liver tissue compared to the target mammary gland in one study, the failure of a non-carcinogenic analogue that formed very few adducts to induce tumors implies a crucial role for a certain threshold of adduct formation in carcinogenesis. nih.gov
The mutagenic consequences of DMBA-DNA adducts are specific and have been well-characterized. A hallmark of DMBA-induced mutagenesis is the high frequency of specific point mutations. In mouse skin, a preponderance of A:T to T:A transversions in the Ha-ras proto-oncogene is a characteristic mutational signature of DMBA exposure. researchgate.netnih.gov Specifically, a CAA to CTA mutation at codon 61 of the H-ras gene is frequently observed in skin papillomas induced by DMBA. researchgate.net This specific mutation is believed to arise from the formation of adducts at the adenine residue of this codon. researchgate.net
Studies in Big Blue® rats have further elucidated the mutagenic spectrum of DMBA in mammary tissue. DNA sequencing of the lacI gene revealed that the majority of mutations induced by DMBA were base pair substitutions, with A:T→T:A and G:C→T:A transversions being the most common. nih.gov These findings suggest that adducts involving both A:T and G:C base pairs contribute to the mutagenic activity of DMBA in mammary tissue. nih.gov
The relationship between the dose of DMBA administered and the level of DNA adducts formed has been shown to be statistically significant. aacrjournals.org Research indicates that at lower doses, the formation of DNA adducts is more pronounced in the target mammary cells, whereas at higher doses, adduct levels are more elevated in liver cells, likely due to the liver's greater metabolic capacity. aacrjournals.org
The persistence of these DNA adducts is also a key factor in carcinogenesis. While some adducts may be removed by cellular DNA repair mechanisms, those that persist can lead to permanent mutations. nih.gov The efficiency of DNA repair can vary between different tissues and animal strains, which may contribute to differences in susceptibility to DMBA-induced cancer. nih.gov For example, in Sprague-Dawley rats, which are highly susceptible to DMBA-induced mammary tumors, there was no significant loss of adducts observed over time, whereas in the more resistant Long-Evans strain, there was evidence of adduct removal. nih.gov
Detailed Research Findings
Table 1: Mutational Spectrum of DMBA in Rat Mammary Tissue
| Mutation Type | Percentage of Independent Mutations |
| A:T → T:A Transversions | 44% |
| G:C → T:A Transversions | 24% |
| Other Base Pair Substitutions | 32% |
| Data sourced from a study on DMBA-induced lacI mutations in Big Blue rats, indicating that adducts with both G:C and A:T base pairs are involved in mutagenesis. nih.gov |
Table 2: Correlation between DMBA Adducts and Tumor Initiation
| Finding | Significance in Carcinogenesis | Reference |
| Predominant A-to-T transversions in DMBA-induced tumors. | Suggests a specific mutational signature of DMBA-DNA adducts. | nih.gov |
| High frequency of CAA to CTA mutation at codon 61 of H-ras in mouse skin papillomas. | Links specific DNA adducts to oncogenic activation. | researchgate.net |
| Dose-dependent increase in DNA adducts correlates with tumor incidence. | Establishes a quantitative relationship between DNA damage and cancer risk. | aacrjournals.orgaacrjournals.org |
| Higher adduct levels in susceptible mouse strains compared to resistant strains. | Implies that the extent of initial DNA damage is a key determinant of susceptibility. | nih.gov |
Molecular and Cellular Mechanisms of 7,12 Dimethylbenz a Anthracene Action
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation
The compound 7,12-Dimethylbenz[a]anthracene (DMBA) exerts a significant portion of its biological effects through the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in various cellular processes.
7,12-Dimethylbenz[a]anthracene as an AhR Ligand and its Impact on AhR/CYP1A1 Pathway Activation
7,12-Dimethylbenz[a]anthracene is a potent agonist for the Aryl Hydrocarbon Receptor (AhR). nih.gov Upon entering the cell, DMBA binds to the cytosolic AhR, leading to a conformational change that facilitates its translocation into the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. nih.gov
A primary and well-characterized target of the AhR/ARNT complex is the CYP1A1 gene, which encodes the cytochrome P450 1A1 enzyme. nih.govresearchgate.net The induction of CYP1A1 is a hallmark of AhR activation. nih.govnih.gov This enzyme is involved in the metabolic activation of polycyclic aromatic hydrocarbons like DMBA, converting them into reactive intermediates that can form DNA adducts. nih.gov Studies have shown that treatment with DMBA significantly enhances the expression of CYP1A1 and another related enzyme, CYP1B1, in various cell types, including breast cancer cells. nih.gov This activation of the AhR/CYP1A1 pathway is a critical step in the mechanism of action of DMBA. nih.gov
| Step | Description | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1. Ligand Binding | DMBA enters the cell and binds to the cytosolic AhR. | 7,12-Dimethylbenz[a]anthracene, Aryl Hydrocarbon Receptor (AhR) | Conformational change in AhR |
| 2. Nuclear Translocation | The DMBA-AhR complex moves into the nucleus. | DMBA-AhR complex | AhR is positioned to interact with nuclear partners. |
| 3. Heterodimerization | In the nucleus, the AhR binds to the AhR nuclear translocator (ARNT). | AhR, ARNT | Formation of the active AhR/ARNT transcription factor complex. |
| 4. DNA Binding | The AhR/ARNT complex binds to xenobiotic responsive elements (XREs) in the DNA. | AhR/ARNT complex, XREs | Positioning of the transcriptional machinery. |
| 5. Gene Transcription | Initiation of the transcription of target genes, most notably CYP1A1. | CYP1A1 gene | Increased production of CYP1A1 mRNA and protein. |
Interactions with Endocrine Signaling Pathways (e.g., ERα)
The AhR signaling pathway exhibits significant crosstalk with endocrine signaling pathways, particularly with the estrogen receptor alpha (ERα). nih.gov Activated AhR has been shown to inhibit the activity of ERα. nih.govresearchgate.net This inhibitory interaction is a key aspect of the biological effects of AhR agonists like DMBA. Several mechanisms have been proposed to explain this crosstalk.
One mechanism involves the direct binding of the activated AhR/ARNT complex to inhibitory XREs located in the promoter regions of estrogen-responsive genes, thereby repressing their transcription. nih.govresearchgate.net Another proposed mechanism is the competition for shared coactivator proteins between the AhR and ERα signaling pathways. nih.govresearchgate.net The activation of AhR can also lead to the increased proteasomal degradation of the ERα protein. nih.govresearchgate.net Furthermore, the induction of metabolic enzymes like CYP1A1 by AhR activation can alter the metabolism of estrogens, further impacting ERα signaling. nih.govresearchgate.net This antagonistic relationship positions AhR agonists as indirect-acting antiestrogens. nih.gov
Cross-Talk with Growth Factor and Survival Pathways (e.g., TGF-β, AKT, β-catenin, PTEN)
The activation of the AhR pathway by DMBA initiates a complex network of interactions with key growth factor and survival pathways. Research has demonstrated that DMBA-induced AhR signaling can lead to the activation of the Wnt/β-catenin pathway. nih.govencyclopedia.pub In mammary tumors induced by DMBA, elevated expression of AhR is accompanied by the upregulation of elements of the Wnt signaling pathway. nih.gov Specifically, the activation of AhR/CYP1A1 by DMBA has been associated with a significant increase in both the mRNA and protein expression of β-catenin and its downstream target, Cyclin D1. nih.govmdpi.com
Furthermore, the AhR/CYP1A1 signaling axis has been shown to inhibit the tumor suppressor Phosphatase and Tensin Homolog (PTEN). nih.gov The inhibition of PTEN, in turn, leads to the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. nih.govwikipedia.org The activation of Akt can then further contribute to the stabilization and nuclear translocation of β-catenin, creating a positive feedback loop that promotes cell proliferation. nih.gov
There is also evidence of crosstalk between the AhR and the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.govcrick.ac.uk The TGF-β pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. youtube.com The interplay between AhR and TGF-β signaling adds another layer of complexity to the cellular response to DMBA.
| Pathway | Effect of AhR Activation | Key Mediators | Downstream Consequences |
|---|---|---|---|
| Wnt/β-catenin | Activation | β-catenin, Cyclin D1 | Increased cell proliferation |
| PTEN | Inhibition | PTEN | Loss of tumor suppressor function |
| AKT | Activation (via PTEN inhibition) | Akt | Promotion of cell survival and growth |
| TGF-β | Modulation | SMAD proteins | Altered regulation of cell growth and differentiation |
AhR-Mediated Regulation of Cell Proliferation, Cell Cycle Progression, and Stemness
The activation of the Aryl Hydrocarbon Receptor by ligands such as DMBA has been shown to play a significant role in regulating cell proliferation, cell cycle progression, and the maintenance of stem-like cell populations. encyclopedia.pubwikipedia.orgnih.gov DMBA markedly increases cancer cell proliferation. encyclopedia.pub The crosstalk between AhR and pathways like Wnt/β-catenin and PI3K/Akt directly contributes to these effects. nih.govmdpi.com
The AhR signaling pathway can influence the expression of key cell cycle regulators. The upregulation of Cyclin D1, a downstream target of β-catenin, is one mechanism by which AhR activation can promote cell cycle progression. nih.govmdpi.com Furthermore, AhR activation has been linked to the expansion of cancer stem cells (CSCs). nih.gov CSCs are a subpopulation of tumor cells that are thought to be responsible for tumor initiation, progression, and resistance to therapy. Activation of the AhR/CYP1A1 pathway by DMBA has been shown to increase CSC-specific markers and the formation of mammospheres, which are characteristic of cells with stem-like properties. nih.gov This suggests that AhR signaling can enhance the "stemness" of cancer cells. wikipedia.orgnih.gov
AhR-Dependent Induction of Apoptosis (e.g., Bax expression in oocytes)
In addition to its role in cell proliferation, the AhR pathway can also mediate apoptosis, or programmed cell death, in a cell-type and context-dependent manner. In the context of ovarian toxicology, DMBA-induced apoptosis is a well-documented phenomenon that is dependent on AhR signaling. mdpi.com
Specifically, in ovarian follicles, DMBA treatment leads to the upregulation of the pro-apoptotic protein Bax. mdpi.comcrick.ac.uk Bax is a member of the Bcl-2 family of proteins that plays a crucial role in the intrinsic pathway of apoptosis. crick.ac.uk The increased expression of Bax in oocytes following DMBA exposure is a critical event leading to the destruction of primordial follicles. mdpi.com Importantly, this upregulation of Bax and subsequent follicular destruction can be blocked by AhR antagonists. mdpi.com Furthermore, ovaries from mice with a non-functional AhR gene are resistant to the destructive effects of DMBA, confirming the essential role of the AhR in mediating this apoptotic response. mdpi.com
Epigenetic Modifications Induced by 7,12-Dimethylbenz[a]anthracene Exposure
Exposure to 7,12-Dimethylbenz[a]anthracene can induce epigenetic modifications, which are heritable changes in gene expression that occur without altering the underlying DNA sequence. These modifications can play a significant role in the long-term consequences of chemical exposure.
One of the key epigenetic mechanisms affected by DMBA is the alteration of histone abundance and modification. nih.govmdpi.com Histones are proteins that package DNA into chromatin, and their modification can influence gene accessibility and transcription. Studies have shown that DMBA exposure can lead to changes in the abundance of various histone proteins and their variants in ovarian tissue. nih.govmdpi.com For instance, in obese mice exposed to DMBA, the abundance of histone 2B was found to increase. nih.govmdpi.com Conversely, in DMBA-exposed mice, obesity was associated with a decrease in histones H4, H3, and H2A type 1-F, and an increase in histone variant H1.2 and linker histone H15. nih.govmdpi.com These alterations in histone profiles suggest that DMBA can remodel chromatin, potentially leading to changes in the transcriptional landscape of the cell. nih.govmdpi.com Additionally, histone modifications that are involved in the DNA damage response have been investigated in the context of DMBA exposure, indicating a link between the genotoxic effects of DMBA and epigenetic regulation. nih.gov
Alterations in DNA Methylation Patterns
7,12-Dimethylbenz[a]anthracene (DMBA) induces significant epigenetic alterations, particularly in DNA methylation patterns, which contribute to its carcinogenic activity. Genome-wide analysis of skin cancers in CD-1 mice treated with DMBA revealed substantial changes in CpG methylation, with 5,424 genes showing a change of more than two-fold. nih.gov This widespread alteration indicates that epigenetic dysregulation is a key mechanism in DMBA-induced tumorigenesis.
Specific genes involved in apoptosis regulation are prominent targets of these methylation changes. In a hamster buccal-pouch carcinogenesis model, DMBA treatment leads to the hypomethylation of the survivin and cIAP2 genes. nih.gov In untreated control tissues, the promoter regions of these genes are methylated, which is associated with transcriptional silencing. nih.govnih.gov However, in DMBA-induced cancerous tissues, this methylation is lost, leading to the activation of these anti-apoptotic genes. nih.govnih.gov This epigenetic switch is a critical step, as the resulting overexpression of survivin and cIAP2 helps cancer cells evade programmed cell death. nih.gov
| Gene | Methylation Status in Control Tissue | Methylation Status in DMBA-Treated Cancerous Tissue | Consequence |
| Survivin | Methylated | Unmethylated nih.govnih.gov | Gene expression activated nih.gov |
| cIAP2 | Methylated | Unmethylated nih.gov | Gene expression activated nih.gov |
Changes in Histone Modification Landscapes (e.g., histone abundance, histone variants)
Exposure to DMBA also leads to significant changes in the histone landscape, affecting both the abundance of core histones and the incorporation of histone variants. nih.govnih.gov These modifications alter chromatin structure and accessibility, thereby influencing gene expression and the DNA damage response.
In a study on DMBA's ovotoxicity in mice, proteomic analysis of ovarian tissue revealed distinct alterations in histone proteins. nih.gov While DMBA exposure in lean mice did not cause observable changes in histones or their variants, the response was much more pronounced in the context of obesity. nih.govnih.gov In obese mice exposed to DMBA, the abundance of histone H2B was noted to increase. nih.govnih.gov Furthermore, when comparing DMBA-exposed obese mice to DMBA-exposed lean mice, a significant decrease in histones H4, H3, and H2A type 1-F was observed. nih.govnih.gov Conversely, the abundance of histone variant H1.2 and linker histone H15 increased under these conditions. nih.govnih.gov The reduction in core histones like H3 and H4 is particularly noteworthy, as their tails are primary sites for epigenetic modifications that regulate the epigenome. nih.gov
| Histone/Variant | Change in Abundance (DMBA-Exposed Obese vs. DMBA-Exposed Lean Mice) |
| Histone 4 | Decreased (4.03-fold) nih.govnih.gov |
| Histone 3 | Decreased (3.71-fold) nih.govnih.gov |
| Histone 2A type 1-F | Decreased (0.43-fold) nih.govnih.gov |
| Histone Variant H1.2 | Increased (2.72-fold) nih.govnih.gov |
| Linker Histone H15 | Increased (3.07-fold) nih.govnih.gov |
These findings suggest that DMBA targets histones, potentially altering transcriptional regulation and contributing to cellular damage, with the metabolic state of the organism influencing the severity of these changes. nih.govnih.gov
Influence on Gene Expression and Transcriptional Regulation (e.g., survivin, cIAP2, p53)
DMBA profoundly influences the expression of genes critical for cell survival, apoptosis, and cell cycle control, often through a combination of genetic and epigenetic mechanisms. nih.gov A key consequence of DMBA exposure is the upregulation of members of the Inhibitor of Apoptosis (IAP) protein family. nih.govnih.gov
In DMBA-induced hamster buccal-pouch carcinogenesis, the expression of survivin and cIAP2 is significantly increased in treated tissues, whereas they are undetectable in controls. nih.govnih.govnih.gov This upregulation is directly linked to the demethylation of their respective gene promoters. nih.govnih.gov Other IAP family members, such as XIAP, cIAP1, and NAIP, are also significantly elevated following DMBA treatment. nih.gov
The expression and status of the tumor suppressor gene p53 are also modulated by DMBA. In some models, such as DMBA-induced skin tumors, the carcinogen leads to the expression of a mutant form of p53. nih.govaacrjournals.org Concurrently, the expression of wild-type p53 can be suppressed. This shift disrupts the normal functions of p53 in overseeing cell cycle checkpoints and inducing apoptosis in response to DNA damage. nih.gov The increased expression of IAP family proteins may be modulated by this accumulation of mutant p53. nih.gov Furthermore, survivin itself can regulate p53, with studies showing that survivin overexpression can lead to a decrease in p53 mRNA and enhanced degradation of the p53 protein. nih.gov
| Gene | Change in Expression in DMBA-Treated Tissue | Associated Regulatory Mechanism |
| survivin | Significantly Increased nih.govnih.govnih.gov | Hypomethylation of promoter nih.govnih.gov |
| cIAP2 | Significantly Increased nih.govnih.gov | Hypomethylation of promoter nih.gov |
| XIAP, cIAP1, NAIP | Significantly Increased nih.gov | Not fully elucidated |
| p53 | Shift from wild-type to mutant form nih.govaacrjournals.org | Genetic mutation, potential regulation by survivin nih.govnih.gov |
Genetic Alterations and Mutational Signatures in 7,12-Dimethylbenz[a]anthracene-Induced Carcinogenesis
Specific Oncogene Mutations (e.g., Hras, Kras, Rras)
A hallmark of DMBA-induced carcinogenesis is the frequent and specific mutation of Ras family oncogenes. The Hras gene is a primary target, particularly in skin and mammary tumors. In mouse skin carcinogenesis models, a mutation in codon 61 of the Hras gene is considered the initiating event and is found in over 90% of papillomas and carcinomas. aacrjournals.org Similarly, DMBA-induced mouse mammary tumors show an Hras mutation rate of approximately 60-80%. oncotarget.com This high frequency was also observed in mammary carcinomas from heterozygous Trp53 knockout mice treated with DMBA. spandidos-publications.com
While Hras mutations are predominant in certain tissues, DMBA can also induce mutations in other Ras isoforms. In DMBA-induced rat sarcomas, mutations were found in 18% of tumors, affecting codon 61 of Kras (CAA→CAT) and Nras (CAA→CTA). nih.gov In a rat leukemia model, Nras codon 61 mutations (CAA→CTA) were highly prevalent, occurring in 83.3% of cases, with no mutations detected in Hras or Kras. nih.gov Interestingly, in mouse models where the Hras gene is knocked out, DMBA treatment can instead drive the development of tumors carrying Kras mutations at various hotspot sites, including G12D, G13R, Q61L, and Q61H. nih.gov However, some studies have also shown that DMBA-induced transformation can occur independently of Hras activation, suggesting alternative carcinogenic pathways exist. nih.gov
| Gene | Codon/Mutation | Tumor Model | Frequency |
| Hras | Codon 61 (A→T) | Mouse Skin Papillomas/Carcinomas aacrjournals.org | >90% |
| Hras | Codon 61 | Mouse Mammary Tumors oncotarget.comspandidos-publications.com | ~60-80% |
| Kras | Codon 61 (CAA→CAT) | Rat Sarcomas nih.gov | 1 of 17 tumors (6%) |
| Nras | Codon 61 (CAA→CTA) | Rat Sarcomas nih.gov | 2 of 17 tumors (12%) |
| Nras | Codon 61 (CAA→CTA) | Rat Leukemias nih.gov | 83.3% |
| Kras | G12D, G13R, Q61L, Q61H | Mouse Skin Tumors (Hras knockout) nih.gov | N/A |
Mutations in Tumor Suppressor Genes (e.g., p53)
The role of mutations in the tumor suppressor gene p53 in DMBA-induced carcinogenesis appears to be highly context- and model-dependent. In some well-established models, p53 is not a primary genetic target of DMBA. Studies on DMBA-induced mammary tumors in BALB/c mice found that alterations in the p53 gene were infrequent. nih.govumass.edu In one study, a point mutation in the wild-type p53 allele was found in only one of seven tumors analyzed. nih.gov
In contrast, other models show a more significant involvement of p53 mutations. Recurrent mutations in Trp53 have been identified in chemically induced mouse skin tumors. nih.gov In DMBA-induced hamster buccal-pouch squamous cell carcinoma, p53 protein accumulation was significantly increased, and sequencing revealed a point mutation (C→G). nih.gov In a rat leukemia model, p53 mutations were detected in 16.6% of late-stage tumors, suggesting that these mutations may not be initiating events but rather contribute to tumor progression. nih.gov The use of genetically engineered mouse models with a pre-existing deficiency in p53 (heterozygous knockout) demonstrates an accelerated development of mammary carcinomas after DMBA exposure, indicating that compromised p53 function increases susceptibility to DMBA's carcinogenic effects. spandidos-publications.com
Distinct Mutational Patterns (e.g., G:C to T:A transversions, G:C to A:T transitions)
Whole-exome sequencing of DMBA-induced tumors has revealed a distinct and characteristic mutational signature left by the carcinogen. The predominant pattern is an A:T to T:A transversion. nih.govbiorxiv.org This specific signature is considered a hallmark of DMBA exposure. In mouse skin tumors, mutations that are shared between a primary carcinoma and its matched metastases, representing early events in carcinogenesis, show a significant enrichment of this A>T signature, accounting for 63% of all shared mutations. nih.govresearchgate.net This pattern is believed to result from DMBA forming adducts with adenosine (B11128) residues in the DNA. biorxiv.org The frequently observed A→T mutation in codon 61 of the Hras gene is a classic example of this signature. aacrjournals.org
In addition to this primary signature, other mutational patterns emerge during tumor progression. Later mutations that are not shared between primary tumors and metastases are predominantly G>T transversions. nih.govresearchgate.net These are thought to arise not from direct DMBA action but from subsequent processes like oxidative stress during tumor growth. nih.gov In other experimental systems, such as an organoid-based carcinogenesis model, different patterns have been observed, including G:C to T:A transversions and G:C to A:T transitions, suggesting that the mutational outcome can be influenced by the biological system under study. frontiersin.org
Influence on Broader Cellular Processes
7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon that exerts significant influence over a variety of cellular processes, contributing to its carcinogenic activity. Its mechanisms of action are complex, involving not only direct DNA damage but also the perturbation of fundamental cellular signaling pathways that govern cell life and death. The following sections detail the specific molecular and cellular mechanisms through which DMBA impacts cell cycle regulation, inflammatory responses in skin cells, and the integrity of cellular barriers.
Regulation of Cell Cycle Checkpoints and Apoptotic Pathways (e.g., Bcl-2, Cdc25A, p27)
DMBA has been shown to disrupt the delicate balance between cell proliferation and programmed cell death (apoptosis) by altering the expression of key regulatory proteins. These alterations can lead to uncontrolled cell growth and the survival of damaged cells, hallmarks of cancer development.
In studies of mouse skin carcinogenesis, exposure to DMBA resulted in significant molecular changes in regulators of the cell cycle and apoptosis. oatext.com Specifically, the expression of the anti-apoptotic protein Bcl-2 and the cell cycle phosphatase Cdc25A was found to be upregulated following DMBA administration. oatext.com The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis. cellmolbiol.org Overexpression of anti-apoptotic members like Bcl-2 can prevent damaged cells from undergoing programmed cell death, thus promoting tumor formation. oatext.comcellmolbiol.org In murine keratinocytes, for instance, the overexpression of Bcl-2 has been linked to an increased susceptibility to chemically induced tumors. oatext.com
Conversely, the expression of the cell cycle inhibitor p27 was decreased in response to DMBA. oatext.com p27 is a cyclin-dependent kinase inhibitor that plays a crucial role in halting cell cycle progression, allowing for DNA repair or, if the damage is too severe, the initiation of apoptosis. A reduction in p27 levels can therefore lead to unchecked cell division.
Research on breast cancer cells has further illuminated DMBA's role in modulating apoptotic pathways. In one study, DMBA administration in mice led to a significant upregulation of both Fas Ligand (FasL) and Bcl-2 expression at both the mRNA and protein levels in mammary gland tissues. cellmolbiol.orgcellmolbiol.orgresearchgate.net This upregulation was associated with an inhibition of apoptosis in breast cancer cells. cellmolbiol.orgresearchgate.net While seemingly contradictory to the idea that inhibiting apoptosis promotes cancer, in some contexts, a high rate of apoptosis can be a marker of the body's attempt to eliminate cancerous cells. cellmolbiol.org DMBA's interference with these pathways appears to be a critical aspect of its carcinogenic mechanism. cellmolbiol.orgresearchgate.net
The table below summarizes the findings on the molecular alterations in apoptotic and cell cycle regulators induced by DMBA in mouse mammary gland tissue. cellmolbiol.orgcellmolbiol.org
| Molecule | Control Group (Expression Level) | DMBA-Treated Group (Expression Level) | Effect |
| FasL mRNA | 1.27 ± 0.12 | 5.82 ± 4.37 | Upregulation cellmolbiol.orgcellmolbiol.org |
| Bcl-2 mRNA | 2.02 ± 0.54 | 18.97 ± 2.65 | Upregulation cellmolbiol.orgcellmolbiol.org |
| FasL Protein (Positive Rate) | 20.25% | 89.65% | Upregulation cellmolbiol.org |
| Bcl-2 Protein (Positive Rate) | 31.48% | 87.96% | Upregulation cellmolbiol.org |
| Apoptosis Rate | 2.93 ± 0.28% | 19.79 ± 3.53% | Increase cellmolbiol.orgcellmolbiol.org |
Data presented as mean ± standard deviation where applicable.
Furthermore, DMBA-mediated apoptosis in pre-B lymphocytes has been shown to be dependent on the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. nih.gov This suggests that DMBA can trigger apoptosis through multiple, complex pathways depending on the cell type and context. nih.govnih.gov
Modulation of Proinflammatory Signaling in Keratinocytes
Keratinocytes, the primary cells of the epidermis, play a crucial role in cutaneous inflammatory and immune responses. mdpi.com DMBA is a well-known initiator in the two-stage model of skin carcinogenesis, where its action is often followed by a tumor promoter that elicits a pro-inflammatory response. mdpi.comwikipedia.org The compound itself can modulate inflammatory signaling within keratinocytes, contributing to a microenvironment that is conducive to tumor development.
Keratinocytes are both producers of and responders to inflammatory signals, placing them at a central point in regulating skin inflammation. mdpi.com The carcinogenic process initiated by DMBA in the skin is associated with pro-inflammatory events. mdpi.com While the precise signaling pathways are complex, it is understood that DMBA's metabolism within these cells is a key factor.
Studies have shown that cytokines can influence how keratinocytes metabolize DMBA. For example, murine interferon-gamma (IFN-gamma) has been observed to markedly inhibit the metabolism of DMBA in cultured primary epidermal keratinocytes. nih.gov This inhibition was not uniform, affecting the formation of specific DMBA metabolites differently and suggesting that the inflammatory milieu can alter the activation and detoxification of this carcinogen within the skin. nih.gov This interplay highlights the intricate relationship between DMBA exposure, cellular metabolism, and the inflammatory status of keratinocytes in the process of skin carcinogenesis.
Impairment of Prominent Cellular Activities through Harm to Lipid and Protein Barriers
DMBA exerts its toxicity not only through specific interactions with DNA and signaling proteins but also by causing widespread damage to cellular structures, particularly lipid and protein barriers. This damage is largely mediated by the generation of reactive oxygen species (ROS) during the metabolic activation of DMBA. researchgate.net
The conversion of DMBA to its ultimate carcinogenic form, a diol-epoxide, is carried out by cytochrome P450 enzymes and generates ROS as a byproduct. researchgate.net These highly reactive molecules, which include peroxides, hydroxyl radicals, and superoxide (B77818) anions, can induce a state of oxidative stress within the cell. researchgate.net
Oxidative stress leads to cellular damage through several mechanisms:
Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process damages the structural integrity of cell and organelle membranes, impairing their function as selective barriers and leading to loss of cellular homeostasis.
Protein Oxidation: Proteins are also targets for ROS, which can cause oxidation of amino acid side chains, protein cross-linking, and protein fragmentation. This can inactivate enzymes, disrupt structural proteins, and impair signaling pathways, fundamentally harming cellular activities.
DNA Damage: Beyond the formation of bulky adducts, ROS can cause direct damage to DNA, including strand breaks and base modifications, further contributing to the mutagenic and carcinogenic potential of DMBA. researchgate.net
Experimental Carcinogenesis and Tumorigenesis Studies with 7,12 Dimethylbenz a Anthracene
Organ-Specific Carcinogenesis Models and Induced Neoplasms
DMBA exhibits a remarkable ability to induce tumors in a variety of organs, making it a versatile tool for cancer research. The specific organ targeted often depends on the animal model, the route of administration, and the experimental protocol.
Mammary Gland Carcinogenesis (Rat and Mouse)
The induction of mammary tumors in rats and mice using DMBA is one of the most widely used models in breast cancer research, as it mimics many aspects of human breast disease. allenpress.com
Rat Models: In female Sprague-Dawley rats, a single dose of DMBA can lead to a high incidence of mammary tumors. allenpress.com The susceptibility to DMBA-induced mammary carcinogenesis is highest in young, virgin female rats, typically between 40 and 60 days of age. allenpress.com The incidence of tumors can reach up to 100%, with a significant percentage of these being malignant carcinomas. allenpress.com The tumors that develop are often adenocarcinomas. frontiersin.org
Mouse Models: DMBA is also used to induce mammary tumors in various mouse strains, including BALB/c and B6D2F1 mice. frontiersin.orgnih.gov In heterozygous BALB/c Trp53 knockout mice, DMBA significantly accelerates the induction of mammary carcinomas. nih.gov These induced tumors often exhibit distinct biphasic structures composed of luminal and myoepithelial cells. nih.gov
| Animal Model | Key Findings | Tumor Types |
|---|---|---|
| Sprague-Dawley Rat | High tumor incidence (up to 100%) with a single dose. allenpress.com | Predominantly adenocarcinomas. frontiersin.org |
| BALB/c Trp53 Knockout Mouse | Accelerated induction of mammary carcinomas. nih.gov | Biphasic structures with luminal and myoepithelial cells. nih.gov |
| B6D2F1 Mouse | Induction of tumors with bicellular characteristics. nih.gov | Adenocarcinomas. frontiersin.org |
Skin Carcinogenesis (Mouse)
The mouse skin carcinogenesis model using DMBA is a classic system for studying the multi-stage process of cancer development, involving initiation, promotion, and progression. nih.gov
Two-Stage Carcinogenesis: This model typically involves a single, sub-carcinogenic dose of DMBA as an initiator, which causes mutations in the DNA of epidermal cells. nih.govjove.com This is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), which stimulates cell proliferation and leads to the development of papillomas. nih.govjove.com A fraction of these benign papillomas can then progress to malignant squamous cell carcinomas. nih.govnih.gov
Tumor Development: The first visible tumors, typically papillomas, appear after several weeks of promotion. nih.gov Over time, some of these papillomas can convert to squamous cell carcinomas. oup.com The entire process provides a valuable tool for studying the genetic and molecular events associated with each stage of cancer development. oup.com
| Animal Model | Initiator | Promoter | Induced Neoplasms |
|---|---|---|---|
| Swiss Albino Mouse | DMBA | TPA | Papillomas, Squamous Cell Carcinomas. oup.com |
| ICR Mouse | DMBA | Diacylglycerol-rich oil | Papillomas, Squamous Cell Carcinomas. nih.gov |
| FVB Mouse | DMBA | TPA | Papillomas, Squamous Cell Carcinomas (differentiated and poorly differentiated), Spindle Cell Carcinomas. nih.gov |
Oral Carcinogenesis (Hamster Cheek Pouch)
The hamster cheek pouch model is a well-established and highly reproducible system for studying oral carcinogenesis due to its anatomical accessibility and the histological similarity of the induced tumors to human oral squamous cell carcinoma. researchgate.netoup.com
Tumor Induction: Topical application of a DMBA solution to the hamster cheek pouch mucosa leads to a predictable sequence of events, starting with hyperplasia and dysplasia, and progressing to papillomas and invasive squamous cell carcinomas. oup.comnih.gov This model allows for the direct observation and tracking of lesion development over time. researchgate.net
Reliability: The DMBA hamster cheek pouch model is considered a reliable and efficient method for inducing squamous cell carcinoma and is frequently used to evaluate the efficacy of chemopreventive and chemotherapeutic agents for oral cancer. researchgate.netnih.gov Studies have shown a high incidence of tumor formation, with some protocols resulting in squamous cell carcinomas in over 80% of the animals. nih.govresearchgate.net
Ovarian Carcinogenesis (Rat and Mouse)
DMBA is also utilized to induce ovarian tumors in both rats and mice, providing valuable models for studying the pathogenesis of ovarian cancer, the most lethal gynecological malignancy. nih.govmdpi.com
Rat Models: In rats, DMBA can be administered through various routes to induce ovarian tumors. mdpi.com Direct application of DMBA to the ovary has been shown to induce a high rate of ovarian tumors, including adenocarcinomas. mdpi.com The induced tumors in rats can share genetic similarities with human ovarian adenocarcinomas. mdpi.com
Mouse Models: In mice, combining DMBA treatment with models of ovarian failure can lead to the development of ovarian tumors, including those of epithelial origin. nih.gov This approach is particularly relevant for studying ovarian cancers that arise in postmenopausal women. nih.gov The incidence of tumors can be significant, with one study reporting tumors in 90% of mice at 7 months post-DMBA treatment in a specific model. nih.gov
Induction of Tumors in Other Target Organs (e.g., Liver, Lung, Lymphoid Tissue, Stomach)
Besides the major target organs, DMBA can also induce tumors in other tissues, although this is often less frequent or requires specific experimental conditions.
Systemic Carcinogenesis: Systemic administration of DMBA can lead to the development of tumors in various organs. For example, in mice, a two-stage carcinogenesis protocol using DMBA as an initiator and a phorbol (B1677699) ester as a promoter has been shown to induce tumors in the forestomach epithelium. jove.com In some mouse strains, ingested DMBA has been observed to induce solid tumors like papillomas and squamous cell carcinomas of the skin, as well as leukemia. researchgate.net
Histopathological Characterization of 7,12-Dimethylbenz[a]anthracene-Induced Neoplasms
The tumors induced by DMBA exhibit a range of histopathological features that are often comparable to their human counterparts, further validating the use of these animal models in cancer research.
Mammary Tumors: DMBA-induced mammary tumors in rats are often well-differentiated adenocarcinomas with a predominant cribriform pattern. allenpress.com They can also present with papillary and solid patterns. researchgate.netscience-line.com In some cases, lipid-rich carcinomas and invasive cribriform carcinomas are observed. researchgate.netscience-line.com In mice, DMBA-induced mammary carcinomas can show a characteristic biphasic structure with both luminal and myoepithelial cell components. nih.gov Histopathological analysis of DMBA-induced mammary tumors in mice has also identified papillary adenocarcinoma, adenocarcinoma, squamous cell carcinoma, and adenosquamous carcinoma. oncotarget.com
Skin Tumors: The initial lesions in DMBA-induced skin carcinogenesis are typically benign papillomas, characterized by exophytic growth and a fibrovascular core. oup.com These can progress to squamous cell carcinomas, which show varying degrees of differentiation. nih.govoup.com Well-differentiated squamous cell carcinomas often exhibit keratin (B1170402) pearl formation, while poorly differentiated tumors show more cellular atypia and invasion into the underlying dermis and panniculus carnosus. oup.comresearchgate.net Spindle cell carcinomas have also been reported. nih.gov
Oral Tumors: In the hamster cheek pouch model, DMBA induces a spectrum of histopathological changes. The earliest changes include basal cell hyperplasia and dysplasia. oup.com These can progress to exophytic papillomas and, ultimately, to invasive squamous cell carcinoma. oup.com The squamous cell carcinomas are histologically similar to those seen in humans and are characterized by nests and islands of malignant epithelial cells invading the submucosa. researchgate.netresearchgate.net
Ovarian Tumors: DMBA-induced ovarian tumors in rats are often of the serous carcinoma type. ijvets.com Studies have also reported the induction of Sertoli-Leydig cell type lesions. nih.gov In some rat models, the induced tumors resemble human serous and endometrioid tumor types. ijvets.com
| Organ | Animal Model | Histopathological Features |
|---|---|---|
| Mammary Gland | Rat | Well-differentiated adenocarcinomas, cribriform, papillary, and solid patterns, lipid-rich carcinoma, invasive cribriform carcinoma. allenpress.comresearchgate.netscience-line.com |
| Mammary Gland | Mouse | Biphasic structures (luminal and myoepithelial cells), papillary adenocarcinoma, adenocarcinoma, squamous cell carcinoma, adenosquamous carcinoma. nih.govoncotarget.com |
| Skin | Mouse | Benign papillomas, well-differentiated to poorly differentiated squamous cell carcinomas with keratin pearls and invasion, spindle cell carcinomas. nih.govoup.comresearchgate.net |
| Oral Cavity | Hamster | Hyperplasia, dysplasia, papillomas, invasive squamous cell carcinoma similar to human oral SCC. researchgate.netoup.comresearchgate.net |
| Ovary | Rat | Serous carcinoma, Sertoli-Leydig cell type lesions, resemblance to human serous and endometrioid tumors. nih.govijvets.com |
Adenocarcinomas (e.g., Mammary Adenoacanthoma)
DMBA is a well-established carcinogen for inducing mammary tumors in rodents, with adenocarcinomas being a common histological type. frontiersin.org Studies in female BALB/c mice treated with DMBA revealed that 31.43% developed mammary tumors, with adenoacanthoma being the most frequently diagnosed subtype (18.75%). usp.brscispace.com Similarly, research using an organoid-based model from heterozygous BALB/c-Trp53 knockout mice showed that DMBA induced low-grade adenocarcinomas. frontiersin.orgnih.gov These tumors were characterized by biphasic structures with differentiation into luminal and myoepithelial lineages. frontiersin.org In Sprague-Dawley rats, a single oral dose of DMBA is effective in inducing mammary adenocarcinomas. frontiersin.org Another study in C57BL/6 x DBA/2fF1 mice also reported that DMBA induced a high incidence of mammary tumors, with approximately 70% being adenocarcinomas and the remaining 30% adenoacanthomas. researchgate.net
The development of these tumors is often dose-dependent, with higher doses of DMBA leading to an increased incidence of breast cancer. usp.brscispace.com For instance, in one study, doses of 3, 6, and 9 mg of DMBA were found to be more suitable for inducing mammary tumors compared to a 1 mg dose, which resulted in a lower incidence. scispace.com
Table 1: DMBA-Induced Mammary Adenocarcinoma and Adenoacanthoma in Rodent Models
| Animal Strain | DMBA Administration | Tumor Type | Incidence | Key Findings | Reference |
|---|---|---|---|---|---|
| BALB/c Mice | Gavage, 1 mg/week for 1, 3, 6, or 9 weeks | Mammary Tumors (Adenoacanthoma most common) | 31.43% (overall mammary tumors) | Adenoacanthoma was the most frequent histological type (18.75%). | usp.brscispace.com |
| Sprague-Dawley Rats | Single oral dose | Mammary Adenocarcinomas | High | Effective induction of mammary adenocarcinomas. | frontiersin.org |
| C57BL/6 x DBA/2fF1 Mice | Not specified | Adenocarcinomas and Adenoacanthomas | 69-81% | ~70% adenocarcinomas, ~30% adenoacanthomas. | researchgate.net |
| Heterozygous BALB/c-Trp53 knockout mice | Organoid model with 0.6 µM DMBA | Low-grade Adenocarcinomas | Not specified | Tumors composed of luminal and basal/myoepithelial cells. | frontiersin.orgnih.gov |
Squamous Cell Carcinomas (e.g., Skin, Oral Cavity)
DMBA is a classic initiator of skin carcinogenesis in mouse models. oatext.comnih.gov Topical application of DMBA can lead to the development of squamous cell carcinomas (SCCs). nih.gov In studies on hamster cheek pouches, topical application of a 0.5% DMBA solution induced hyperplasia and dysplasia, which progressed to SCC in a significant percentage of animals. oup.comunirioja.es Specifically, one study noted that after 6 weeks of DMBA application, 77% of hamsters developed SCC by 18 weeks. oup.com Another study using a 20-week protocol in hamsters reported a 100% carcinogenic effect, resulting in 35 carcinomas in the control group treated only with DMBA. unirioja.esjoralres.comresearchgate.net
In a murine model of oral carcinogenesis, topical application of 0.5% DMBA on the lower lip of NMRI mice resulted in 100% of the animals developing tumors/lesions. ecancer.org Histopathological analysis confirmed these lesions as oral squamous cell carcinoma. ecancer.org Furthermore, when DMBA-induced organoid-derived adenocarcinomas were passaged to other nude mice, they partially progressed to squamous cell carcinomas. nih.gov
Granulosa Cell Tumors (Ovary)
DMBA has been shown to induce granulosa cell tumors of the ovary in mice. oup.comaacrjournals.org In one study, ovaries from mice treated with DMBA and then grafted into ovariectomized hosts developed granulosa cell tumors in 30-42% of cases. oup.com Another study found that neonatal estrogen treatment followed by DMBA administration in adulthood rapidly induced ovarian granulosa cell tumors. aacrjournals.org In these estrogen-sensitized mice, 14 out of 18 animals developed granulosa cell tumors, compared to 5 out of 18 in the group that received only DMBA. aacrjournals.org The tumors in both groups showed similar histology. aacrjournals.org Subcutaneous grafting of DMBA-treated ovaries into ovariectomized mice also resulted in a 56% incidence of granulosa-cell tumors by 22 weeks. oup.com
Sertoli-Leydig Cell Tumors (Ovary)
Experimental models have demonstrated the induction of Sertoli-Leydig cell tumors (SLCTs) in the ovaries of rodents following DMBA administration, particularly in the context of ovarian failure. nih.govnih.govnih.govresearchgate.net In a study using rats with chemically-induced ovarian failure (using 4-vinylcyclohexene (B86511) diepoxide, VCD), subsequent treatment with DMBA resulted in tumors in 42% of the animals at three months and 57% at five months, all of which were classified as SLCTs. nih.gov No tumors were observed in animals treated with DMBA alone that had normally cycling ovaries. nih.gov
Similarly, in a mouse model of menopause where ovarian failure was induced by VCD, a single injection of DMBA under the ovarian bursa led to the development of ovarian neoplasms. nih.govnih.gov At 5 months post-injection, 57.1% of the VCD-treated mice that also received DMBA had developed tumors, which were confirmed to be Sertoli-Leydig cell tumors through immunohistochemistry. nih.govnih.gov
Dynamics of Tumor Induction and Progression
Time-Course of Tumor Development and Onset
The latency period for tumor development following DMBA administration varies depending on the animal model, tissue type, and experimental protocol. In a rat model of mammary cancer, palpable tumors began to appear 15 weeks after a single oral dose of DMBA. mdpi.com In another study with MMTV-ErbB2 transgenic mice, DMBA exposure significantly shortened the average tumor latency to 19.7 weeks, compared to 37.7 weeks in the control group. nih.gov For BALB/c mice, mammary tumors started to appear as early as the 10th week after the first dose of DMBA, with the majority appearing from the 16th week onwards. usp.brscispace.com
In oral carcinogenesis models using hamsters, the application of DMBA for 6 weeks led to the development of squamous cell carcinoma by 18 weeks. oup.com A murine model of oral carcinogenesis showed the earliest lesion appearing on day 33, with an average onset of 84.56 days. ecancer.org Skin tumorigenesis studies in mice have shown that while no tumors are present at 1 or 4 weeks post-DMBA application, they appear by 16 weeks. oatext.com
For ovarian tumors, studies have shown varied timelines. In rats with induced ovarian failure, DMBA led to tumor development at 3 and 5 months post-treatment. nih.gov In a similar mouse model, tumors were observed at 3 and 5 months after DMBA injection. nih.govnih.gov In neonatally estrogenized mice, DMBA induced rapid development of granulosa cell tumors, with detection before 360 days of age. aacrjournals.org
Table 2: Time-Course of DMBA-Induced Tumor Development
| Animal Model | Target Organ | Time to Tumor Onset/Detection | Key Findings | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rats | Mammary Gland | 15 weeks post-induction | Palpable tumors detected. | mdpi.com |
| MMTV-ErbB2 Transgenic Mice | Mammary Gland | Average latency of 19.7 weeks | Significantly reduced latency compared to controls (37.7 weeks). | nih.gov |
| BALB/c Mice | Mammary Gland | From 10th week, majority from 16th week | Early onset observed. | usp.brscispace.com |
| Syrian Golden Hamsters | Oral Cavity (Cheek Pouch) | SCC developed by 18 weeks | Progression from hyperplasia/dysplasia. | oup.com |
| NMRI Mice | Oral Cavity (Lip) | Earliest lesion at 33 days, average 84.56 days | Accelerated carcinogenesis model. | ecancer.org |
| Mice | Skin | Tumors appeared by 16 weeks | Delayed onset compared to initial application. | oatext.com |
| Rats (VCD-treated) | Ovary | 3 and 5 months post-DMBA | Sertoli-Leydig cell tumors. | nih.gov |
| Mice (VCD-treated) | Ovary | 3 and 5 months post-DMBA | Sertoli-Leydig cell tumors. | nih.govnih.gov |
| Mice (Neonatally Estrogenized) | Ovary | Before 360 days of age | Rapid induction of granulosa cell tumors. | aacrjournals.org |
Dose-Response Relationships in Tumor Incidence and Multiplicity
The incidence and multiplicity of DMBA-induced tumors are strongly correlated with the administered dose. In mammary carcinogenesis, studies have consistently shown that higher doses of DMBA lead to a higher incidence of tumors. For example, female Sprague-Dawley rats fed a high-fat diet developed more mammary tumors at each of the three dose levels of DMBA tested compared to those on a low-fat diet. aacrjournals.org In another study, subcutaneous injection of DMBA in rats resulted in a clear dose-dependent increase in tumor incidence, with 33.33% for a single dose, 66.67% for two doses, and 100% for three doses. science-line.com However, while incidence increased with dose, tumor grade did not show a significant variation. science-line.com In MMTV-ErbB2 transgenic mice, DMBA exposure not only increased tumor incidence but also tumor multiplicity, with an average of 2.35 tumors per mouse compared to 1.15 in the control group. nih.gov
In skin carcinogenesis, a dose-response relationship has also been established. nih.govnih.gov Studies comparing different doses of DMBA for tumor initiation in mouse skin found that higher doses generally lead to a greater tumor response, although very high doses can be toxic and may paradoxically reduce the tumor yield. nih.gov The analysis of dose-response curves for DMBA in skin tumor induction has been described as linear-superlinear. nih.gov
For ovarian tumors, a systematic review indicated that regardless of the dose, the induction rate of ovarian tumors was consistently high. mdpi.com However, one study noted that the proportion of adenocarcinomas increased with the dose of DMBA used. mdpi.com
Table 3: Dose-Response of DMBA in Tumor Induction
| Animal Model | Target Organ | Dose Information | Effect on Incidence/Multiplicity | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rats | Mammary Gland | Three different dose levels tested | Higher tumor yield with increasing dose. | aacrjournals.org |
| Sprague-Dawley Rats | Mammary Gland | Single, double, and triple subcutaneous doses (80 mg/kg) | Incidence increased from 33.33% to 66.67% to 100%. | science-line.com |
| MMTV-ErbB2 Transgenic Mice | Mammary Gland | Weekly oral gavage (1 mg) for 6 weeks | Increased tumor multiplicity (2.35 vs 1.15 tumors/mouse). | nih.gov |
| SENCAR Mice | Skin | 4, 20, 100 nmol | Higher doses elicited tumors earlier; DMBA produced higher multiplicity than other PAHs at high doses. | nih.gov |
| NMRI Mice | Skin | 0.3, 1, 3, 10 nmol (with TPA) | Dose-response was linear-superlinear. | nih.gov |
| Rats | Ovary | Various doses reported in systematic review | High tumor induction rate regardless of dose; proportion of adenocarcinomas increased with dose. | mdpi.com |
Comparative Carcinogenesis Research
The use of 7,12-Dimethylbenz[a]anthracene (DMBA) in animal models is highly valued in cancer research because the resulting tumors often recapitulate key features of human cancers. allenpress.com Mammary tumors induced in rats, for instance, closely mimic human breast disease, providing a relevant system for studying carcinogenesis. allenpress.com These experimental tumors and their human counterparts share fundamental criteria of malignancy, although some structural differences exist; rat adenocarcinomas tend to be more distinctly bounded and softer due to a predominant epithelial component. allenpress.com
Histopathological analysis of DMBA-induced rat mammary carcinomas reveals types similar to those in humans, including cribriform carcinoma, comedo carcinoma, lipid-rich carcinoma, and adenomyepithelioma. oamjms.eu Molecular subtyping of these rat tumors also shows parallels to human breast cancer, with the identification of Luminal B, HER2-enriched, and triple-negative subtypes. oamjms.eu Similarly, DMBA-induced oral tumors in the hamster buccal pouch are recognized as a valuable model because they closely resemble human oral tumors at the histological and biochemical levels. nih.gov In mice, DMBA-induced mammary adenocarcinomas are often characterized by biphasic structures with both luminal and myoepithelial differentiation and a high frequency of Hras mutations, providing another point of comparison to human cancer genetics. nih.govfrontiersin.org Furthermore, ovarian adenocarcinomas induced by DMBA in animal models have been shown to be genetically similar to human ovarian adenocarcinomas. mdpi.com
A comparative analysis of histopathological grading, using a system adapted from the one used for human breast cancer, shows that DMBA-induced rat carcinomas exhibit a range of differentiation from well-differentiated to poorly differentiated. allenpress.com Features such as tumoral necrosis, lymphoplasmacytic infiltration, and desmoplastic stromal response, which are prognostic indicators in human cancer, are also observed in these experimental tumors, often correlating with higher histologic grades. allenpress.com
Table 1: Comparison of DMBA-Induced Animal Tumors and Human Cancers
| Feature | DMBA-Induced Animal Model | Human Cancer Equivalent | Source(s) |
| Organ | Rat Mammary Gland | Human Breast | allenpress.comoamjms.eu |
| Histological Types | Cribriform, Comedo, Lipid-Rich Carcinoma | Cribriform, Comedo, Lipid-Rich Carcinoma | oamjms.eu |
| Molecular Subtypes | Luminal B, HER2-Enriched, Triple-Negative | Luminal B, HER2-Enriched, Triple-Negative | oamjms.eu |
| Genetic Mutations | Hras mutations (mouse model) | RAS family mutations are common in various human cancers | nih.govfrontiersin.org |
| Organ | Hamster Buccal Pouch | Human Oral Cavity | nih.gov |
| Similarity | Histological and biochemical resemblance | Squamous Cell Carcinoma | nih.gov |
| Organ | Rat/Mouse Ovary | Human Ovary | mdpi.com |
| Similarity | Genetic similarity in adenocarcinomas | Ovarian Adenocarcinoma | mdpi.com |
The genetic background of the host animal plays a critical role in its susceptibility to DMBA-induced carcinogenesis. nih.gov Different strains of mice and rats exhibit varied responses in tumor incidence, latency, and type, underscoring the influence of inherited genetic factors. nih.gov
For example, studies comparing low-mammary-tumor-incidence (BALB/c) and high-incidence (BALB/cfC3H) mouse strains found no significant difference in the frequency of DMBA-induced mammary tumors between them. pnas.org However, the expression of the mouse mammary tumor virus (MMTV) genome, which is associated with spontaneous tumors in the high-incidence strain, was variable and not essential for the maintenance of DMBA-induced tumors in either strain. pnas.org This suggests that DMBA can induce tumors through mechanisms independent of this particular viral pathway.
The importance of specific genes in modulating susceptibility has been demonstrated in various genetically engineered mouse models. Mice with a heterozygous knockout of the Trp53 tumor suppressor gene show accelerated induction of mammary carcinomas following DMBA administration compared to their wild-type counterparts. frontiersin.org Conversely, mice deficient in the AIB1 (Amplified in Breast Cancer 1) gene, a transcriptional coactivator, are significantly more resistant to DMBA-induced mammary tumorigenesis. aacrjournals.org This resistance is linked to the suppression of key cell signaling pathways involved in proliferation. aacrjournals.org
The susceptibility to DMBA-induced immunotoxicity, which can contribute to carcinogenesis, is also influenced by genetic factors. Research using aryl hydrocarbon-nonresponsive mice and microsomal epoxide hydrolase (mEH)-null mice has helped to elucidate the specific metabolic activation pathways required for DMBA's toxic effects on lymphoid organs. semanticscholar.orgresearchgate.net For instance, the absence of mEH protected mice from DMBA-induced toxicity in the spleen but not the thymus, highlighting organ-specific mechanisms of action that are dependent on the genetic makeup of the animal. semanticscholar.orgresearchgate.net
Table 2: Influence of Genetic Strain on DMBA-Induced Tumorigenesis
| Animal Strain/Genetic Status | Cancer Type | Key Finding | Source(s) |
| BALB/c vs. BALB/cfC3H Mice | Mammary | No significant difference in DMBA-induced tumor incidence, despite differences in spontaneous tumor rates. pnas.org | pnas.org |
| FVB (AIB1-/-) Mice | Mammary | Deficiency in the AIB1 gene conferred resistance to DMMA-induced mammary tumors. aacrjournals.org | aacrjournals.org |
| BALB/c (Trp53+/-) Mice | Mammary | Heterozygous loss of Trp53 accelerated mammary carcinoma development. frontiersin.org | frontiersin.org |
| B6C3F1 Mice | Ovarian | Used as a model for postmenopausal ovarian cancer induction by DMBA. nih.govnih.gov | nih.govnih.gov |
| mEH-null Mice | Immunotoxicity | Mice were resistant to DMBA-induced splenic toxicity but not thymic toxicity. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |
Modulatory Effects on 7,12-Dimethylbenz[a]anthracene-Induced Carcinogenesis
The process of DMBA-induced carcinogenesis can be modulated by various chemical compounds that target specific molecular pathways.
5-Lipoxygenase (5-Lox) Inhibition: The 5-lipoxygenase pathway, part of arachidonic acid metabolism, is significantly involved in DMBA-induced oral carcinogenesis. nih.govoup.com This pathway produces pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4), which promote inflammation and cell proliferation. nih.govnih.gov Inhibition of 5-Lox has been shown to be an effective chemopreventive strategy. For example, the natural compound garcinol, a 5-Lox inhibitor, effectively suppressed DMBA-induced inflammation and the development of precancerous lesions in the hamster cheek pouch model by inhibiting LTB4 biosynthesis. nih.govnih.gov Similarly, the specific 5-Lox inhibitor zileuton (B1683628) reduced the incidence of oral squamous cell carcinoma in DMBA-treated hamsters. aacrjournals.org In mouse models of mammary cancer, 5-LO inhibition also reduced tumor burden, inflammation, and angiogenesis. mdpi.com
C-Phycocyanin: C-Phycocyanin (C-PC), a protein derived from Spirulina, has demonstrated chemopreventive effects against DMBA-induced skin tumors in mice. oatext.com The administration of C-PC was found to inhibit tumor development in terms of both the number and size of tumors. oatext.com The proposed mechanisms include the prevention of DMBA-mediated p53 gene mutations, the induction of apoptosis, and the modulation of cell cycle regulators. oatext.com C-PC has also been reported to exert anti-cancer effects in cell lines by inducing apoptosis and arresting the cell cycle. nih.gov However, not all studies have found a protective effect; one study in a DMBA-induced rat model of breast cancer did not observe a significant change in tumor progression with C-PC treatment. nirmauni.ac.in
Isothiocyanates: Isothiocyanates, a class of compounds found in cruciferous vegetables, have shown significant chemopreventive activity in DMBA-induced cancer models. In studies using the hamster oral cancer model, benzyl (B1604629) isothiocyanate (BITC), phenyl isothiocyanate (PhITC), and phenethyl isothiocyanate (PhnITC) all demonstrated a substantial inhibitory effect on the development of carcinomas. joralres.comunirioja.es In a rat model of mammary carcinogenesis, allyl isothiocyanate (AITC) was shown to inhibit tumor incidence and restore the levels of various biochemical markers. nih.gov The mechanisms underlying AITC's protective effects include the modulation of phase I and phase II biotransformation enzymes, which aids in the detoxification of carcinogens, and the inhibition of abnormal cell surface glycosylation that is associated with neoplastic transformation. nih.govnih.gov
Table 3: Summary of Chemopreventive Interventions in DMBA Models
| Agent/Class | Model System | Molecular Target/Mechanism | Outcome | Source(s) |
| 5-Lox Inhibitors (e.g., Garcinol, Zileuton) | Hamster Oral Cancer | Inhibition of 5-Lipoxygenase (5-Lox), decreased Leukotriene B4 (LTB4) | Reduced inflammation, cell proliferation, and tumor incidence. nih.govoup.comnih.govaacrjournals.org | nih.govoup.comnih.govaacrjournals.org |
| C-Phycocyanin | Mouse Skin Cancer | Modulation of p53, Bcl-2, and cell cycle regulators; induction of apoptosis | Inhibited tumor number and size. oatext.com | oatext.com |
| Isothiocyanates (e.g., AITC, BITC) | Rat Mammary Cancer, Hamster Oral Cancer | Modulation of phase I/II detoxification enzymes, AhR/Nrf2 pathway | Reduced tumor incidence and restored biochemical balance. joralres.comunirioja.esnih.govresearchgate.net | joralres.comunirioja.esnih.govresearchgate.net |
DMBA is not only a potent carcinogen but also a significant immunosuppressor. semanticscholar.orgjst.go.jp It induces toxicity in primary lymphoid organs like the bone marrow, spleen, and thymus, leading to the suppression of both humoral and cell-mediated immune responses. semanticscholar.orgaai.org This lymphoid toxicity is a critical aspect of its biological activity and is believed to contribute to its carcinogenic potential by impairing the immune system's ability to eliminate nascent tumor cells. nih.gov
The mechanism of DMBA-induced immunotoxicity is organ-specific and dependent on metabolic activation. semanticscholar.orgjst.go.jp In the spleen, the enzyme microsomal epoxide hydrolase (mEH) is involved in metabolizing DMBA into toxic intermediates that lead to a loss of B-cell and T-cell function. semanticscholar.orgresearchgate.net This is distinct from the mechanism of toxicity in the thymus. semanticscholar.orgresearchgate.net The damage to lymphoid tissues is characterized by apoptosis of developing B cells in the bone marrow and a reduction in the weight and cellularity of the spleen and thymus. jst.go.jpaai.org Studies have shown that covalent binding of DMBA metabolites to lymphoid tissues is a key event, with the spleen accumulating more than twice the amount of bound metabolites compared to other tissues. nih.gov
The immunosuppressive effect of DMBA can directly augment its own carcinogenicity. Research has shown that pre-treatment with DMBA at a distant site can enhance skin tumor development, demonstrating that DMBA impairs systemic immunological surveillance. nih.gov Furthermore, DMBA exposure triggers the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, and IL-6. tbzmed.ac.irtbzmed.ac.irresearchgate.net While inflammation can be a response to tissue damage, chronic inflammation can also support tumor progression. The immunomodulatory effects of DMBA can be countered by certain agents. For example, fucoidan, a polysaccharide from brown seaweed, was found to inhibit DMBA-induced tumors, and this effect was associated with its ability to modulate the immune system, in part through the PD1/PDL1 signaling pathway. tandfonline.com
Structure Activity Relationships Sar in 7,12 Dimethylbenz a Anthracene Analogues
Impact of Substituents on Carcinogenic Potential
The introduction of substituents onto the benz[a]anthracene skeleton dramatically modulates its carcinogenic activity. The position, size, and electronic properties of these substituents are key factors that can either enhance, diminish, or completely abolish the molecule's tumorigenic potential by influencing its metabolic fate.
The methyl groups at the 7- and 12-positions of DMBA are paramount to its high carcinogenic activity. Their removal or relocation significantly reduces potency. Further substitution with additional methyl or fluoro groups serves as a powerful tool to probe the mechanisms of carcinogenesis.
Methyl Substitution: The addition of methyl groups at positions other than 7 and 12 generally leads to a decrease in carcinogenic activity. For instance, methylation in the 1-, 2-, 3-, or 4-positions (the "A-ring") sterically hinders the enzymatic formation of the proximate and ultimate carcinogenic metabolites, specifically the bay-region 3,4-diol-1,2-epoxide. In contrast, substitution at the 6- or 8-position can sometimes maintain or slightly alter activity, as these positions are less critical for the primary metabolic activation pathway.
Fluorine Substitution: Fluorine is an effective probe due to its small size (similar to hydrogen) and strong electron-withdrawing nature. When a fluoro group is placed at a site required for metabolic oxidation, it effectively blocks that pathway. Substitution at the 1-, 2-, 3-, or 4-positions drastically reduces or eliminates carcinogenicity by preventing the formation of the necessary diol epoxide precursors. Conversely, substitution at a position not directly involved in activation, such as C-5, results in a compound (5-fluoro-7,12-dimethylbenz[a]anthracene) that retains significant carcinogenic activity, as the critical A-ring remains available for metabolic processing.
Halogenation provides a clear demonstration of how blocking specific metabolic sites abrogates tumorigenicity. The substitution of a hydrogen atom with a halogen (F, Cl, Br) at key positions on the aromatic rings prevents the necessary enzymatic oxidation steps.
The compound 2-fluoro-7,12-dimethylbenz[a]anthracene serves as a classic example. The fluorine atom at the 2-position of the A-ring physically blocks the metabolic pathway leading to the formation of the ultimate carcinogen. The bay-region theory of PAH carcinogenesis posits that DMBA is activated via oxidation in the A-ring to form DMBA-3,4-diol, which is then further epoxidized to form the highly reactive and mutagenic bay-region diol epoxide, (+)-anti-DMBA-3,4-diol-1,2-epoxide. By placing a fluorine atom at C-2, the formation of this diol epoxide is prevented, rendering the molecule essentially non-carcinogenic. Similar deactivating effects are observed with other halogens, such as chlorine or bromine, when substituted at the 1-, 2-, 3-, or 4-positions.
Role of Ring Saturation and Aromaticity in Carcinogenesis
The planarity and aromaticity of the PAH ring system are crucial for both metabolic activation and the initial non-covalent binding to DNA (intercalation). Altering these properties through ring saturation has a profound impact on carcinogenic potential.
Saturation of one of the rings, particularly the A-ring, is a definitive method for eliminating the carcinogenic activity of DMBA. The derivative 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene , in which the terminal A-ring is hydrogenated, is found to be non-carcinogenic.
There are two primary reasons for this loss of activity:
Blocked Metabolic Activation: The saturation of the 1,2,3,4-positions removes the double bonds necessary for the enzymatic epoxidation that initiates the carcinogenic cascade. The bay-region diol-epoxide cannot be formed.
Table 2: Effect of Ring Saturation on DMBA Carcinogenicity
| Compound | Structural Feature | Relative Carcinogenic Activity | Metabolic Implication |
|---|---|---|---|
| 7,12-Dimethylbenz[a]anthracene | Fully Aromatic, Planar | Very High | Allows for metabolic activation at the A-ring and DNA intercalation. |
Elucidation of Structural Determinants for Metabolic Activation and DNA Binding
SAR studies collectively reveal a set of precise structural requirements for a benz[a]anthracene derivative to be a potent carcinogen like DMBA:
An Unsubstituted, Aromatic A-Ring (Positions 1-4): This region is the primary site of metabolic activation. It must be free of blocking substituents to allow for the formation of the 3,4-diol precursor.
A Bay Region: The sterically hindered bay region, formed by the angular fusion of the benzene (B151609) ring, is essential. The ultimate carcinogenic metabolite is a diol epoxide within this region.
A 7-Methyl Group: This methyl group is critical. It is proposed to enhance carcinogenicity by sterically hindering the detoxification of the bay-region diol epoxide, thereby increasing its half-life and the probability of it reacting with DNA.
Any structural modification that violates these determinants—such as substitution in the A-ring, saturation of the A-ring, or removal of the key methyl groups—results in a significant loss of carcinogenic activity.
Comparative SAR Studies with Other Methylated Polycyclic Aromatic Hydrocarbons
Comparing the SAR of DMBA with other methylated PAHs, such as benzo[a]pyrene (B130552) (B[a]P) and 3-methylcholanthrene (B14862) (3-MC), reinforces the general principles of the bay-region theory while highlighting the unique role of methyl group positioning.
DMBA vs. Benzo[a]pyrene (B[a]P): B[a]P is a potent carcinogen that is also activated via a bay-region diol epoxide. However, DMBA is generally considered a more potent and rapid carcinogen in many experimental models. The primary difference is the presence of the 7- and 12-methyl groups in DMBA. These groups not only influence the electronic properties of the ring system but, crucially, the 7-methyl group sterically hinders detoxification, making the ultimate carcinogen of DMBA more persistent than that of B[a]P.
Table 3: Comparative SAR of Key Methylated PAHs
| Compound | Key Structural Feature(s) | Relative Carcinogenic Potency | Primary Metabolic Activation Site |
|---|---|---|---|
| 7,12-Dimethylbenz[a]anthracene | 7- and 12-Methyl groups; Bay region | Very High | A-Ring (1,2,3,4-positions) |
| Benzo[a]pyrene | Unsubstituted; Bay region | High | 7,8,9,10-Ring |
Advanced Methodologies and Research Models for 7,12 Dimethylbenz a Anthracene Studies
In Vitro Experimental Systems
In vitro, or cell-based, models are fundamental for dissecting the specific molecular pathways affected by DMBA at the cellular level. These systems allow for controlled experiments that can isolate variables and elucidate mechanisms of toxicity, metabolic activation, and transformation.
Primary Cell Culture Models
Primary cell cultures, derived directly from animal or human tissue, offer a physiologically relevant environment to study the initial interactions between DMBA and target cells.
Leydig Cells: While in vivo studies have documented DMBA-induced Sertoli-Leydig cell tumors in rats, specific in vitro research focusing on the direct effects of DMBA on isolated Leydig cells is less prominent. However, in vitro models using Leydig cells are widely employed in toxicology to study the effects of other compounds on steroidogenesis and cell viability, demonstrating the utility of this model system for investigating testicular toxicants usp.brnih.gov.
Human Keratinocytes: Given that DMBA is a potent skin carcinogen, keratinocyte cultures are a critical tool. Studies using mouse primary keratinocytes have shown that DMBA can induce apoptosis and DNA fragmentation researchgate.net. The human epidermal keratinocyte cell line, HaCaT, has been used to investigate the molecular mechanisms of DMBA's action and to screen for the efficacy of potential chemopreventive agents frontiersin.org. Research using genetically modified mouse models has underscored the crucial role of keratinocytes in mediating both epidermal and melanocytic tumorigenesis induced by DMBA nih.gov.
Organoid-Based Carcinogenesis Models Utilizing Tissue-Derived Organoids
Organoid models represent a significant advancement, bridging the gap between traditional 2D cell culture and complex in vivo systems. These three-dimensional structures, grown from tissue-derived stem cells, recapitulate the architecture and cellular heterogeneity of the organ of origin.
An innovative ex vivo model for chemical carcinogenesis has been established using organoids derived from normal mouse tissues, including mammary, lung, and liver tissues koreascience.krnih.gov. In this system, organoids are treated with DMBA in vitro and subsequently injected into immunodeficient mice to assess their tumorigenicity koreascience.krmdpi.com.
Significant findings have emerged from studies using mammary organoids from heterozygous BALB/c-Trp53 knockout mice researchgate.netmdpi.commedicopublication.com. When treated with DMBA, these organoids formed tumors upon injection into nude mice, demonstrating a carcinogenic effect researchgate.netmdpi.com. However, these organoid-derived tumors displayed distinct histological and genetic features compared to tumors induced directly in vivo in the same mouse strain medicopublication.com. Notably, the organoid-derived tumors were low-grade adenocarcinomas that could progress to squamous cell carcinomas upon passaging, and they lacked the Hras codon 61 mutation that is a characteristic feature of in vivo DMBA-induced mammary carcinomas in this model researchgate.netmdpi.commedicopublication.com. The mutational patterns in organoid-derived tumors were dominated by G:C to T:A transversions and G:C to A:T transitions, which differ from the typical A-to-T transversions seen with in vivo DMBA treatment medicopublication.com.
Table 1: Comparison of DMBA-Induced Carcinogenesis in Organoid-Based vs. In Vivo Models
| Characteristic | Organoid-Based Model (ex vivo/in vitro) | Traditional In Vivo Model |
|---|---|---|
| Model System | Mammary organoids from Trp53+/- mice treated with DMBA in vitro, then injected into nude mice researchgate.netmdpi.com | Direct oral administration of DMBA to Trp53+/- mice researchgate.netscience-line.com |
| Tumor Histology | Low-grade adenocarcinomas; can progress to squamous cell carcinoma (SCC) upon passage researchgate.netmedicopublication.com | High-grade adenocarcinomas with distinct biphasic structures (luminal and myoepithelial cells) researchgate.netscience-line.com |
| Key Genetic Mutations | No mutations at Hras codon 61. Mutations found in other genes like Tusc3 and Tgfbr2 researchgate.netmedicopublication.com | Frequent Hras mutations at codon 61 researchgate.netscience-line.com |
| Mutational Signature | G:C to T:A transversions and G:C to A:T transitions medicopublication.com | Predominantly A-to-T transversions medicopublication.com |
| Advantages | Allows for study of early molecular events; direct exposure to target cells; controlled environment koreascience.krmedicopublication.com | Reflects systemic absorption, distribution, and metabolism; includes tumor microenvironment interactions medicopublication.com |
Subcellular Fraction Systems (e.g., Hepatic Microsomes, Mitochondria)
To understand the metabolic activation of DMBA, which is a prerequisite for its carcinogenicity, researchers use subcellular fractions rich in specific enzymes.
Hepatic Microsomes: The microsomal fraction of liver cells is rich in cytochrome P450 (CYP450) enzymes, which are critical for metabolizing DMBA. Studies using hepatic microsomes from both rats and mice have been instrumental in mapping the metabolic pathways of DMBA researchgate.netacs.orged.ac.uk. This research has shown that CYP450 enzymes, particularly members of the P450IIC and P450IIB subfamilies, play a significant role in forming various dihydrodiols of DMBA researchgate.net. One of the most critical steps is the formation of the proximate carcinogen, DMBA-3,4-diol, which is then converted to the ultimate carcinogenic diol-epoxide researchgate.net. Comparative studies between intact perfused rat livers and liver microsomal preparations have revealed different metabolite profiles, highlighting that subcellular systems may not fully replicate the biotransformation that occurs in an intact organ ed.ac.uk.
Mitochondria: While CYP450-mediated metabolism is primarily associated with microsomes, evidence suggests that mitochondria also play a role. DMBA metabolism has been demonstrated in the mitochondrial fraction of porcine ovaries, a finding that contrasts with observations in rat ovaries researchgate.net. This mitochondrial metabolism was inhibited by different agents than those affecting microsomal metabolism, suggesting a distinct enzymatic process researchgate.net. In a rat model of DMBA-induced mammary cancer, the carcinogen was shown to increase mitochondrial lipid peroxidation and decrease the activity of citric acid cycle enzymes and electron transport chain complexes, indicating that mitochondria are a key target of DMBA-induced oxidative stress researchgate.net.
In Vivo Animal Models for Carcinogenesis Research
Animal models are indispensable for studying carcinogenesis as a multistep process within a whole organism, encompassing initiation, promotion, and progression, as well as interactions with the immune system and tumor microenvironment.
Rodent Models (e.g., Mouse, Rat, Hamster)
Rodents are the most widely used animals in DMBA research due to their susceptibility and the well-characterized nature of the resulting tumors.
Mouse: The mouse is a versatile model for studying DMBA-induced cancers, primarily of the mammary gland and skin oup.com. Strains such as BALB/c and FVB are commonly used researchgate.netfrontiersin.org. DMBA administration to peripubertal female mice is a well-established protocol that leads to mammary tumors mimicking human luminal breast cancer oup.comfrontiersin.org. These long-latency tumors frequently exhibit activating mutations in the Pik3ca gene, a common mutation in human breast cancer, making this an excellent preclinical model frontiersin.org. DMBA is also a classic initiating agent in two-stage skin carcinogenesis models, where it is followed by a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA) nih.gov.
Rat: Rat models, particularly using Sprague-Dawley and Wistar strains, are highly susceptible to DMBA-induced mammary carcinogenesis nih.govnih.govsemanticscholar.org. A single administration to young female rats can lead to a high incidence of mammary tumors, which are often ductal or papillary carcinomas nih.govnih.gov. The high reproducibility and tumor incidence make the rat model ideal for studying chemopreventive strategies. DMBA is also an effective inducer of ovarian tumors in rats.
Hamster: The Syrian golden hamster buccal pouch (HBP) model is a premier system for studying oral squamous cell carcinoma. Topical application of DMBA to the cheek pouch produces a progression of lesions from hyperplasia and dysplasia to invasive carcinoma, closely mirroring the development of human oral cancer medicopublication.com. This model's accessibility allows for easy monitoring of lesion development and is widely used to test chemopreventive agents.
Table 2: Overview of Key Rodent Models in DMBA Carcinogenesis Research
| Rodent Model | Common Strain(s) | Primary Target Organ(s) | Key Tumor Characteristics & Findings |
|---|---|---|---|
| Mouse | BALB/c, FVB, CD2F1 researchgate.netfrontiersin.org | Mammary Gland, Skin, Lung nih.govoup.comresearchgate.net | Mammary tumors often mimic human luminal breast cancer, with high frequency of Pik3ca mutations frontiersin.org. Skin models are classic for studying initiation/promotion nih.gov. |
| Rat | Sprague-Dawley, Wistar nih.govnih.govnih.gov | Mammary Gland, Ovary nih.gov | High incidence and short latency for mammary tumors (ductal/papillary carcinomas) nih.govnih.gov. Widely used for chemoprevention studies. |
| Hamster | Syrian Golden medicopublication.com | Buccal Pouch (Oral Cavity) | Excellent model for oral squamous cell carcinoma, showing predictable progression from hyperplasia to carcinoma medicopublication.com. |
Genetically Modified Animal Models
The use of genetically modified animals has revolutionized cancer research by allowing scientists to investigate the function of specific genes in carcinogenesis.
AhR-null Mice: The Aryl hydrocarbon Receptor (AhR) is the primary receptor that binds DMBA and mediates the induction of metabolizing enzymes like CYP1A1 and CYP1B1 frontiersin.org. The role of AhR in DMBA carcinogenesis is complex. While AhR-null mice are resistant to carcinogenesis by other polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552), studies with DMBA have yielded conflicting results researchgate.netnih.gov. Some reports show no significant difference in DMBA-induced skin tumors between AhR-null and wild-type mice researchgate.net. This is attributed to the fact that CYP1B1, which is highly effective at converting DMBA to its ultimate carcinogenic form, can still be expressed at sufficient levels in the absence of AhR to activate the carcinogen researchgate.net. Conversely, other studies have shown that prior activation of AhR with its ligand TCDD can delay the onset of DMBA-induced mammary tumors, suggesting a protective role in the promotion phase.
PPARγ-deficient Mice: While information on PPARβ/δ-null mice in DMBA studies is limited, research on mice with reduced levels of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) has been informative. Studies using PPARγ heterozygous (+/-) mice, which have one functional copy of the gene, demonstrated an increased susceptibility to DMBA-induced carcinogenesis. These mice exhibited a significantly higher incidence of mammary adenocarcinomas, ovarian granulosa cell carcinomas, and skin papillomas compared to their wild-type littermates. These findings suggest that PPARγ acts as a tumor modifier or suppressor in these tissues.
Trp53 knockout mice: The tumor suppressor gene Trp53 (p53) is frequently mutated in human cancers. Heterozygous BALB/c Trp53 knockout mice are highly valuable models as they mimic human Li-Fraumeni syndrome science-line.com. These mice show a significantly accelerated induction of mammary carcinomas following DMBA administration compared to wild-type mice science-line.com. The resulting tumors are well-characterized, typically showing biphasic structures with both luminal and myoepithelial cells and a high frequency of Hras mutations at codon 61, a hallmark of DMBA exposure in this model science-line.com. This model has been instrumental in dissecting the interplay between genetic predisposition (p53 deficiency) and environmental carcinogen exposure science-line.com.
Analytical Techniques for Metabolite and Adduct Analysis
The biotransformation of 7,12-Dimethylbenz[a]anthracene (DMBA) results in a complex array of metabolites and DNA adducts, the analysis of which is crucial for understanding its mechanisms of carcinogenesis. Researchers employ a suite of sophisticated analytical techniques to separate, identify, and quantify these products in biological samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and separation of DMBA and its metabolites from complex biological matrices like tissue homogenates and microsomes. nih.govcore.ac.uk This chromatographic method allows for the effective separation of various metabolic products, which can then be quantified and further characterized. nih.gov
In studies using rat liver microsomes, HPLC has been instrumental in separating a wide range of metabolites. core.ac.uk The technique has also been applied to analyze the metabolism of DMBA in other tissues, such as mouse skin homogenates. nih.gov Research has successfully identified numerous DMBA metabolites through HPLC, including mono-hydroxylated and dihydroxylated derivatives.
Key metabolites separated and identified using HPLC include:
7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) usp.br
12-hydroxymethyl-7-methylbenz[a]anthracene usp.br
DMBA-trans-8,9-dihydrodiol nih.gov
DMBA-trans-3,4-dihydrodiol nih.gov
7-hydroxymethyl and 12-hydroxymethyl derivatives of dihydrodiol metabolites nih.gov
HPLC is also used to analyze the hydrocarbon-deoxyribonucleoside adducts formed when DMBA metabolites bind to DNA. nih.gov This involves the chromatographic analysis of DNA hydrolysates to separate adducts, such as those resulting from the reaction of a DMBA bay-region diol-epoxide with DNA. nih.gov A developed HPLC method with diode-array detection has been validated for monitoring DMBA in various rat tissues, including serum, liver, and kidney, demonstrating detection limits as low as 0.98 ppb. researchgate.net
Interactive Table: HPLC Conditions for DMBA Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | SUPELCOSIL LC-18 (25 cm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: Methanol and Water |
| Flow Rate | 0.8 mL/min |
| Detector | Fluorescence |
| Sample Source | Rat liver supernatant fraction |
The ³²P-postlabeling assay coupled with Thin-Layer Chromatography (TLC) is a highly sensitive method for detecting and quantifying DNA adducts formed by carcinogens like DMBA, especially when the nature of the adducts is unknown. nih.govwisnerbaum.com This technique can detect as few as one adduct per 10⁹-10¹⁰ nucleotides from microgram quantities of DNA. nih.govnih.gov
The methodology involves several key steps:
Enzymatic digestion of DNA containing DMBA adducts into 3'-monophosphate deoxynucleosides.
Enrichment of the adducted nucleotides.
Labeling of the adducted nucleotides at the 5'-position with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.
Separation of the ³²P-labeled adducts using multidirectional polyethyleneimine-cellulose TLC.
Detection and quantification of the adducts via autoradiography.
This technique has been successfully used to evaluate the in vivo formation of DMBA-DNA adducts in the mammary epithelial cells of female Sprague-Dawley rats. nih.gov In these studies, at least eight distinct adducts were detected. nih.gov By cross-referencing with known standards, four of the major adducts were identified, confirming the binding of DMBA's reactive diol-epoxides to DNA nucleobases. nih.gov
Table: Major DMBA-DNA Adducts Identified by ³²P-Postlabeling/TLC in Rat Mammary Glands
| Adduct Origin | Nucleobase Target |
|---|---|
| anti-dihydrodiolepoxide | Deoxyguanosine (dGuo) |
| syn-dihydrodiolepoxide | Deoxyguanosine (dGuo) |
Data sourced from studies in female Sprague-Dawley rats. nih.gov
The results from these assays show that the anti-dihydrodiolepoxide-dGuo adduct is typically the most predominant, accounting for a significant portion of the total DNA binding. nih.gov The formation of these adducts is considered a critical event in the initiation of cancer. nih.gov
Mass Spectrometry (MS) is a powerful analytical tool used for the structural characterization and identification of DMBA metabolites and adducts. It is often used in conjunction with separation techniques like HPLC (LC-MS). Following separation by HPLC, fractions containing potential metabolites can be collected and analyzed by MS to determine their mass-to-charge ratio, which provides information about their molecular weight. nih.gov This data, combined with fragmentation patterns, allows for the precise identification of the chemical structure of the metabolites. For example, MS has been used to characterize the major metabolites of DMBA produced in cultures of Cunninghamella elegans, such as DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of complex molecules, including carcinogen metabolites and DNA adducts. While other methods can suggest identities, NMR provides definitive structural information by probing the magnetic properties of atomic nuclei. This allows for the precise determination of the arrangement of atoms within a molecule and the specific sites of covalent bonding between a carcinogen and a DNA base. Due to the complexity of biological samples, extensive purification of the metabolite or adduct, often using HPLC, is required before NMR analysis.
Molecular and Epigenetic Analysis Techniques
Understanding the downstream consequences of DMBA exposure requires interrogating the genetic and epigenetic alterations that drive the initiation and progression of cancer. Advanced molecular techniques provide a high-resolution view of these changes.
Whole Exome Sequencing (WES) and gene expression profiling are high-throughput techniques used to identify the genetic mutations and changes in gene activity that occur in DMBA-induced tumors. These methods provide critical insights into the molecular pathways disrupted by the carcinogen.
Whole Exome Sequencing (WES) studies on DMBA-induced mammary tumors in mice have revealed specific patterns of genetic mutations. In one model, long-latency tumors frequently exhibited a high incidence of mutations in the Pik3ca and Pten genes. nih.gov Notably, a significant percentage of these tumors carried the Pik3ca H1047L/R hot-spot mutation, which is also commonly found in human luminal breast cancer, suggesting a shared molecular pathogenesis. nih.gov In contrast, another study using an organoid-based model found mutations in genes such as Tusc3 and Tgfbr2. nih.gov The mutational patterns observed included G:C to T:A transversions and G:C to A:T transitions. nih.gov
Table: Genes with Identified Mutations in DMBA-Induced Mammary Tumors via WES
| Gene | Mutation Type | Experimental Model |
|---|---|---|
| Pik3ca | H1047L/R hot-spot mutation | Long-latency tumors in CD2F1 mice |
| Pten | Loss-of-function mutations | Long-latency tumors in CD2F1 mice |
| Tusc3 | Various mutations | Organoid-derived tumors |
Gene Expression Profiling has been employed to identify early molecular events in DMBA-induced carcinogenesis, well before tumors are physically detectable. nih.gov Studies on rat mammary glands at 2 and 4 weeks post-DMBA administration identified significant alterations in the expression of genes involved in cancer progression, proliferation, and migration. nih.govnih.gov This approach helps to pinpoint not only individual genes but also entire signaling pathways that are dysregulated during the initial stages of cancer development. mattioli1885journals.com
Table: Upregulated Genes in Early-Stage DMBA-Induced Carcinogenesis
| Gene | Function/Pathway | Tissue(s) |
|---|---|---|
| Nt5e | Cancer Progression | Liver, Mammary Gland |
| Pcbd1 | Cancer Progression/Proliferation | Liver, Mammary Gland |
Data from gene expression profiling of Sprague-Dawley rat tissues. nih.govmattioli1885journals.com
Furthermore, these studies have identified the dysregulation of key signaling pathways, including the MARK, Wnt, and Jak-STAT pathways, which are known to play crucial roles in precancerous stages. nih.govmattioli1885journals.com This level of molecular detail is invaluable for identifying potential biomarkers for early detection and for understanding the fundamental biology of chemical carcinogenesis. nih.gov
Quantitative Real-Time PCR (RT-PCR)
Quantitative Real-Time PCR (RT-PCR) is a powerful technique used to measure the expression levels of specific genes. In the context of DMBA research, RT-PCR has been instrumental in identifying changes in the expression of genes and microRNAs that are implicated in carcinogenesis.
One study utilized RT-PCR to investigate the effects of DMBA on the expression of certain microRNAs and the mTORC1 gene in CBA/Ca mice. The results showed significant alterations in the expression of these genes in various organs. For instance, in the spleen of female mice, DMBA treatment led to a notable increase in the expression of miR-9-3 and mTORC1. In male mice, a significant increase in miR-330 expression and a decrease in miR-29a expression were observed in the spleen. The kidneys of female mice also exhibited elevated expression of mTORC1, miR-330, miR-9-1, and miR-29a following DMBA administration. These findings highlight the tissue- and sex-specific effects of DMBA on gene expression.
Another research effort employed RT-PCR to validate gene expression changes in the mammary glands of rats treated with DMBA. This analysis confirmed the differential expression of multiple genes involved in cell growth, differentiation, and microtubule dynamics. Specifically, an increased expression of cyclin D1 and hsp86, and a decreased expression of beta-casein and transferrin were noted, suggesting a deregulation of the cell cycle and an inhibition of differentiation at an early stage of carcinogenesis nih.gov. Furthermore, genes regulating microtubule function, such as stathmin, Ran, and alpha-tubulin, were all found to be overexpressed in the mammary glands of DMBA-treated rats nih.gov.
In a different study, RT-qPCR analysis of DMBA-induced mammary carcinomas in mice revealed a high expression level of Dusp4, which suggests a negative regulation of the MAPK signaling pathway. The study also investigated mutations in the Pik3ca gene but found none in the DMBA-induced tumors in this specific mouse model.
The table below summarizes the key findings from RT-PCR studies on DMBA-induced gene expression changes.
| Gene/miRNA | Tissue/Organ | Animal Model | Change in Expression |
| miR-9-3 | Spleen | Female CBA/Ca Mice | Increased |
| mTORC1 | Spleen | Female CBA/Ca Mice | Increased |
| miR-330 | Spleen | Male CBA/Ca Mice | Increased |
| miR-29a | Spleen | Male CBA/Ca Mice | Decreased |
| mTORC1 | Kidney | Female CBA/Ca Mice | Increased |
| miR-330 | Kidney | Female CBA/Ca Mice | Increased |
| miR-9-1 | Kidney | Female CBA/Ca Mice | Increased |
| miR-29a | Kidney | Female CBA/Ca Mice | Increased |
| Cyclin D1 | Mammary Gland | Rat | Increased |
| hsp86 | Mammary Gland | Rat | Increased |
| beta-casein | Mammary Gland | Rat | Decreased |
| Transferrin | Mammary Gland | Rat | Decreased |
| Stathmin | Mammary Gland | Rat | Overexpressed |
| Ran | Mammary Gland | Rat | Overexpressed |
| alpha-tubulin | Mammary Gland | Rat | Overexpressed |
| Dusp4 | Mammary Carcinoma | Mouse | Increased |
Bisulfite Sequencing for DNA Methylation Analysis
Bisulfite sequencing is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution. This technique is based on the chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, while methylated cytosines remain unchanged. Subsequent sequencing allows for the precise identification of methylated sites in the genome.
In the context of DMBA research, understanding the changes in DNA methylation is crucial as aberrant methylation patterns are a hallmark of cancer. These epigenetic modifications can lead to the silencing of tumor suppressor genes or the activation of oncogenes.
A study investigating the genome-wide DNA methylation profiles of skin cancer induced by DMBA in CD-1 mice utilized a technique related to methylation analysis, Methylated DNA immunoprecipitation (MeDIP) followed by next-generation sequencing. This approach identified a significant number of genes with altered CpG methylation. The findings from this study provide a broad overview of the epigenetic landscape altered by DMBA.
The table below presents the findings from the MeDIP-seq study on DMBA-induced skin cancer.
| Parameter | Finding |
| Animal Model | CD-1 Mice |
| Carcinogen | 7,12-Dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-1,3-acetate (TPA) |
| Genes with >2-fold change in CpG methylation | 5424 |
While this study provides valuable genome-wide data, further research using targeted or whole-genome bisulfite sequencing is needed to elucidate the specific CpG sites and gene promoters that are differentially methylated following DMBA exposure in various tissues. This would provide a more detailed understanding of the epigenetic mechanisms driving DMBA-induced carcinogenesis.
Proteomic Profiling (e.g., SDS-PAGE, Spectrophotometry)
Proteomic profiling allows for the large-scale study of proteins and their expression levels in a given biological sample. Techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and spectrophotometry are fundamental to these analyses. SDS-PAGE separates proteins based on their molecular weight, while spectrophotometry is used to quantify the total protein concentration.
In a study on a rat model of mammary cancer induced by DMBA, proteomic profiling was performed using SDS-PAGE and spectrophotometry to identify changes in protein expression. The results showed a significant 27% increase in the total protein concentration in the mammary cancer model compared to the control group. The SDS-PAGE analysis revealed a distinct protein profile in the DMBA-treated group, with the expression of several proteins that were not present in the control group. These proteins are suspected to be key players in the carcinogenic process. For instance, a protein with a molecular weight of 187 kDa, suspected to be HER-2, was expressed in the DMBA-treated group but not in the control group wikipedia.orgresearchgate.net.
Another study on pancreatic intraepithelial neoplasia and pancreatic carcinoma in rat models induced by DMBA also utilized proteomic techniques to identify changes in protein expression. This research identified several proteins that were either up-regulated or down-regulated in the diseased tissues compared to normal pancreatic tissue.
The following table summarizes the proteins identified through proteomic profiling in DMBA-induced cancer models.
Table 1: Protein Profile in DMBA-Induced Rat Mammary Cancer
| Molecular Weight (kDa) | Suspected Protein Identity |
| 187 | HER-2 |
| 169 | Nischarin |
| 68 | COX-2 |
| 64 | Albumin |
| 53 | Vimentin |
| 41 | ACTB |
| 24 | TNF |
| 18 | p16 |
| 14 | Fatty acid binding protein 3 (FABP3) |
Table 2: Differentially Expressed Proteins in DMBA-Induced Pancreatic Lesions
| Protein | Change in Expression |
| Enolase 1 | Up-regulated |
| Pancreatic ELA3B | Up-regulated |
| Necdin | Up-regulated |
| Hbp23 | Up-regulated |
| CHD3 | Up-regulated |
| hnRNP A2/B1 | Up-regulated |
| Rap80 | Up-regulated |
| Gnb2l1 | Up-regulated |
| CEL | Down-regulated |
| TPT1 | Down-regulated |
| NME2 | Down-regulated |
| PCK2 | Down-regulated |
| Glycine C-acetyltransferase | Down-regulated |
These proteomic studies provide valuable insights into the molecular changes that occur during DMBA-induced carcinogenesis and can help in the identification of potential biomarkers for early diagnosis and therapeutic intervention.
Future Research Directions and Unanswered Questions in 7,12 Dimethylbenz a Anthracene Studies
Comprehensive Integration of Multi-Omics Data in DMBA Research for Systems-Level Understanding
To unravel the complexity of DMBA-induced carcinogenesis, a systems-level understanding is necessary. This requires the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov While individual omics studies have provided valuable insights into DMBA's effects, the true power lies in their comprehensive integration.
Future research should prioritize studies that simultaneously analyze multiple omics layers from the same biological samples exposed to DMBA. This integrated approach can reveal how genetic variations (genomics) influence gene expression (transcriptomics), which in turn alters protein profiles (proteomics) and metabolic pathways (metabolomics). For instance, proteomic analyses have identified potential protein biomarkers in DMBA-induced mammary cancer, but integrating this with transcriptomic data could elucidate the regulatory networks that lead to these protein changes. nih.govmdpi.comumich.edu
A significant unanswered question is how to effectively integrate these large and diverse datasets to construct predictive models of DMBA's carcinogenic effects. Developing advanced bioinformatics and computational tools will be essential for identifying key driver mutations, dysregulated pathways, and novel therapeutic targets from multi-omics data.
Development of Advanced Predictive Models for Carcinogenic Risk Assessment Based on Mechanistic Data
Current methods for assessing the carcinogenic risk of chemicals are often time-consuming and rely heavily on animal testing. A major future direction is the development of advanced predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that can more accurately and efficiently predict the carcinogenic potential of compounds like DMBA. h1.coresearchgate.net
These next-generation models must move beyond simple correlations and incorporate mechanistic data to improve their predictive power. nih.gov For DMBA, this would involve integrating data on its metabolic activation pathways, the types of DNA adducts it forms, its effects on oxidative stress and inflammation, and its epigenetic modifications. By building models that are grounded in the biological mechanisms of action, researchers can create more robust and reliable tools for risk assessment.
A key challenge is to develop models that can not only predict whether a compound is carcinogenic but also estimate its potency. researchgate.netwikipedia.org Furthermore, these models need to be validated against a wide range of experimental data to ensure their accuracy and reliability for regulatory purposes. The ultimate goal is to create a suite of computational tools that can provide a comprehensive and mechanistically informed risk assessment for DMBA and other polycyclic aromatic hydrocarbons.
Exploration of Inter-Individual and Genetic Variability in Response to 7,12-Dimethylbenz[a]anthracene Exposure
It is well-established that individuals exhibit significant variability in their susceptibility to chemical carcinogens. A critical area of future research is to understand the genetic and molecular basis for these inter-individual differences in response to DMBA exposure.
Genetic Polymorphisms: Polymorphisms in genes encoding metabolic enzymes are a key source of this variability. For example, the Aryl hydrocarbon Receptor (AhR) is a transcription factor that plays a crucial role in the metabolic activation of DMBA. Polymorphisms in the Ahr gene have been shown to modulate the inflammatory response and susceptibility to DMBA-induced carcinogenesis in mice. Similarly, variations in cytochrome P450 enzymes, such as CYP1B1, which are involved in the metabolic activation of DMBA, can significantly influence an individual's risk of developing cancer upon exposure. Future research should aim to identify a broader range of genetic polymorphisms that affect DMBA metabolism, DNA repair, and other relevant pathways.
Investigation of Interactions Between 7,12-Dimethylbenz[a]anthracene and Other Environmental Factors
In the real world, exposure to DMBA does not occur in isolation. It is crucial to investigate how DMBA interacts with other environmental factors to modulate its carcinogenic effects. These interactions can be synergistic, additive, or antagonistic.
Dietary Factors: Diet has been shown to significantly influence the outcomes of DMBA exposure. High-fat diets, particularly those rich in corn oil, have been demonstrated to enhance DMBA-induced mammary carcinogenesis in animal models. nih.govresearchgate.netnih.govmdpi.com Conversely, some dietary components, such as those found in olive oil, may have a protective effect. Future research needs to elucidate the mechanisms by which different dietary fats and other nutrients modulate DMBA's carcinogenicity. This includes investigating their effects on DMBA metabolism, inflammation, and the gut microbiome.
Chemopreventive Agents: The study of compounds that can inhibit or reverse the carcinogenic process is a promising area of research. For example, the anti-diabetic drug metformin (B114582) and the essential trace element selenium have shown chemopreventive effects against DMBA-induced tumors in animal models. nih.govumich.edu Identifying and characterizing more such agents and understanding their mechanisms of action is a key future direction.
Co-exposure to Other Chemicals and Physical Agents: Humans are exposed to a complex mixture of chemicals and physical agents in the environment. It is important to understand how co-exposure to other environmental pollutants might alter the carcinogenicity of DMBA. Additionally, physical factors may also play a role. For instance, exposure to 50 Hz magnetic fields has been shown to have a co-promoting effect on DMBA-induced mammary tumors in rats. A significant unanswered question is how to assess the risks of these complex mixtures and multiple exposures, which represents a more realistic human exposure scenario.
Data Tables
Table 1: Key Genes and Pathways in DMBA Carcinogenesis Beyond DNA Adducts
| Mechanism | Key Genes/Pathways | Research Focus |
| Oxidative Stress | Nrf2, SOD, CAT | Mapping ROS and their downstream targets |
| Inflammation | NF-κB, STING, IL-6, TNF-α | Dissecting the roles of specific cytokines and signaling pathways |
| Epigenetic Modification | DNMTs, HDACs | Identifying DMBA-specific epigenetic signatures |
Table 2: Future Directions in DMBA Research
| Research Area | Key Objectives | Unanswered Questions |
| Novel Mechanisms | Elucidate the roles of oxidative stress, inflammation, and epigenetics. | To what extent do these mechanisms act independently of DNA adducts? |
| Multi-Omics Integration | Combine genomics, transcriptomics, proteomics, and metabolomics data. | How can diverse datasets be effectively integrated to build predictive models? |
| Predictive Modeling | Develop advanced, mechanistically-based models for risk assessment. | How can model accuracy and potency prediction be improved for regulatory acceptance? |
| Genetic Variability | Identify genetic polymorphisms influencing susceptibility. | How do combinations of polymorphisms interact to determine overall risk? |
| Environmental Interactions | Investigate the effects of diet, chemopreventive agents, and co-exposures. | How can the risks of complex environmental mixtures be accurately assessed? |
Q & A
Q. What are the standard protocols for inducing mammary tumors in rodent models using DMBA?
DMBA is widely used to study mammary carcinogenesis. Key methodological steps include:
- Animal models : Female Sprague-Dawley or Wistar rats (aged 50–55 days) are commonly used due to their susceptibility to DMBA-induced tumors .
- Administration : A single oral dose of 15–20 mg/kg DMBA dissolved in corn oil via gastric intubation .
- Monitoring : Tumors typically develop within 8–12 weeks post-administration. Histopathological analysis (e.g., Hematoxylin & Eosin staining) is used to classify lesions, comparing them to human breast cancer subtypes .
- Controls : Vehicle-only (corn oil) groups are essential to rule out nonspecific effects.
Q. What safety protocols are critical when handling DMBA in laboratory settings?
DMBA is a carcinogen and teratogen, requiring strict safety measures:
- Engineering controls : Use Class I, Type B biological safety hoods for preparation and handling to minimize aerosol exposure .
- PPE : Wear nitrile gloves, lab coats, and eye protection. Respiratory protection (e.g., N95 masks) is advised if airborne concentrations exceed 0.1 mg/m³ .
- Decontamination : Clean spills using HEPA-filtered vacuums or wet methods to avoid dust dispersion .
- Waste disposal : Treat DMBA-contaminated materials as hazardous waste, incinerated at >1,000°C to ensure complete degradation .
Q. What are the common routes of DMBA administration and dosages in toxicity studies?
- Oral gavage : Most frequent method for carcinogenesis studies (15–20 mg/kg in rats) .
- Intraperitoneal injection : Used for acute toxicity assessments (e.g., 1 mg/kg/day in mice to study ovarian follicle depletion) .
- Topical application : For skin carcinogenesis models (e.g., 25 µg in acetone, applied twice weekly) .
- Dose adjustments : Obesity or metabolic comorbidities may require lower doses due to heightened sensitivity (e.g., 1 mg/kg in obese mice) .
Advanced Research Questions
Q. How does DMBA’s metabolic activation lead to DNA adduct formation?
DMBA requires metabolic activation to exert carcinogenicity:
- Cytochrome P450 enzymes : CYP1A1/1B1 oxidize DMBA to 7,12-dihydrodiol-3,4-epoxide, the ultimate carcinogen forming DNA adducts (e.g., dA and dG adducts) .
- Adduct detection : Use P-postlabeling or LC-MS/MS to quantify adducts in target tissues (e.g., mammary glands) .
- Modulating factors : Pretreatment with enzyme inducers like 3-methylcholanthrene accelerates metabolic activation, increasing adduct formation .
Q. How do enzyme inducers or inhibitors alter DMBA metabolism and carcinogenicity?
- Inducers :
- 3-Methylcholanthrene : Enhances CYP1A1 activity, increasing ring-hydroxylated metabolites and DNA adducts by 2–3 fold .
- Phenobarbital : Primarily induces CYP2B enzymes, altering methyl group oxidation pathways .
- Inhibitors :
- Valproic acid (HDAC inhibitor) : Reduces tumor incidence by suppressing CYP1A1 expression and adduct formation in rat models .
- Methodological note : Use liver microsomal assays to compare metabolite profiles under different pretreatment conditions .
Q. Can dietary compounds modulate DMBA-induced carcinogenesis?
Yes, several bioactive compounds interact with DMBA:
- Rosemary extract : Reduces DMBA-DNA adducts by 40–60% via inhibition of CYP1A1 and enhanced detoxification (e.g., GST induction) .
- Ellagic acid : At 4 µg/g diet, decreases mammary tumor multiplicity by 50% by competing for metabolic activation sites .
- Experimental design : Co-administer compounds orally 1–2 weeks prior to DMBA exposure and monitor tumor latency/incidence .
Q. How does obesity influence DMBA-induced reproductive toxicity?
Obesity exacerbates DMBA’s ovotoxic effects:
- Primordial follicle loss : Obese KK.Cg -Ay/J mice show 30% greater follicle depletion vs. lean models after 7-day DMBA exposure (1 mg/kg/day) .
- Mechanisms : Altered follicular dynamics (accelerated primordial follicle activation) and reduced TRP53 expression in ovarian follicles .
- Analysis : Use immunofluorescence for γH2AX (DNA damage) and SOD2 (oxidative stress) in ovarian sections .
Q. What environmental factors affect DMBA’s persistence and bioavailability?
- Soil sorption : DMBA binds strongly to organic carbon-rich soils (Freundlich constants = 1.2–4.7), reducing bioavailability. Use soil organic carbon (SOC) normalization to predict partition coefficients () .
- Photodegradation : UV exposure generates reactive intermediates (e.g., quinones), increasing ecotoxicity. Monitor degradation via HPLC with UV/Vis detection .
- Implications : Higher SOC content in sediment reduces DMBA mobility, necessitating longer exposure periods in ecotoxicology studies .
Data Contradiction Analysis
- Metabolic pathway variations : Pretreatment with 3-methylcholanthrene vs. phenobarbital produces conflicting outcomes. While 3-methylcholanthrene increases ring-hydroxylated metabolites (enhancing toxicity), phenobarbital primarily affects methyl group oxidation, altering tumor specificity .
- Species-specific sensitivity : Mice show higher ovarian toxicity to DMBA than rats, likely due to differences in follicular CYP expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
